Hepsulfam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-sulfamoyloxyheptyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O6S2/c8-16(10,11)14-6-4-2-1-3-5-7-15-17(9,12)13/h1-7H2,(H2,8,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJWDOZNKBUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCOS(=O)(=O)N)CCCOS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242619 | |
| Record name | Hepsulfam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water 3.6 - 2.7 (mg/mL), Buffer, pH 4 5.0 - 3.3 (mg/mL), Buffer, pH 9 5.6 - 3.7 (mg/mL), Ethanol > 10.6 (mg/mL), Dimethylacetamide > 10.0 (mg/mL), DMSO > 11.2 (mg/mL), Chloroform < 0.7 (mg/mL), Ethyl acetate > 9.9 (mg/mL), t-Butanol > 10.0 (mg/mL) | |
| Record name | HEPSULFAM | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/329680%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
96892-57-8 | |
| Record name | Hepsulfam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96892-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hepsulfam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096892578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hepsulfam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hepsulfam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEPSULFAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971DU2GQ51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hepsulfam's Mechanism of Action in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepsulfam (1,7-heptanediol disulfamate, NSC 329680) is a bifunctional alkylating agent with demonstrated cytotoxic activity against various leukemia cell lines and primary leukemic cells. Structurally similar to busulfan, this compound exhibits a distinct and more potent mechanism of action primarily driven by its ability to induce significant levels of DNA interstrand cross-links, a hallmark of its antineoplastic effect. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's efficacy in leukemia cells, detailing its interaction with DNA, the resultant cellular damage, and the downstream consequences leading to cell death. The information presented herein is a synthesis of key findings from preclinical research, offering a comprehensive resource for professionals in oncology drug development.
Core Mechanism: DNA Alkylation and Cross-Linking
This compound's primary mode of action is the alkylation of DNA, leading to the formation of covalent bonds with nucleophilic sites on DNA bases. This interaction results in the generation of various DNA lesions, most notably DNA interstrand cross-links (ICLs) and DNA-protein cross-links (DPCs).
Guanine Alkylation
The initial step in this compound's interaction with DNA is monofunctional alkylation, with the N7 position of guanine being the major site of attack[1]. This is a characteristic shared with its analog, busulfan.
Formation of DNA Interstrand and DNA-Protein Cross-Links
Following monofunctional alkylation, the second reactive sulfamate group of this compound can react with another nucleophilic site, leading to the formation of cross-links. A critical distinction between this compound and busulfan lies in the nature and extent of these cross-links. This compound is a potent inducer of DNA interstrand cross-links in leukemia cells, a type of damage that is particularly cytotoxic as it prevents the separation of DNA strands, thereby blocking replication and transcription[2][3][4][5]. In contrast, busulfan produces very few or no DNA interstrand cross-links in the same cell lines.
Both this compound and busulfan are capable of inducing DNA-protein cross-links. However, the formation of DNA interstrand cross-links is considered the key lesion responsible for the superior cytotoxic potency of this compound. The peak of DNA interstrand cross-link formation is notably delayed, occurring approximately 6 to 12 hours after a 2-hour drug exposure in L1210 leukemia cells.
dot```dot graph Hepsulfam_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
This compound [label="this compound", fillcolor="#4285F4"]; DNA [label="Nuclear DNA", fillcolor="#34A853"]; Guanine [label="Guanine (N7)", fillcolor="#FBBC05", fontcolor="#202124"]; Monoalkylation [label="Monofunctional\nAlkylation", fillcolor="#EA4335"]; ICL [label="DNA Interstrand\nCross-link", fillcolor="#EA4335"]; DPC [label="DNA-Protein\nCross-link", fillcolor="#EA4335"]; CellDeath [label="Cell Cycle Arrest\n&\nApoptosis", fillcolor="#202124"];
This compound -> Monoalkylation [label="Enters Nucleus"]; DNA -> Guanine [style=dotted, arrowhead=none]; Monoalkylation -> Guanine; Monoalkylation -> ICL [label="Bifunctional Alkylation"]; Monoalkylation -> DPC [label="Reaction with\nNuclear Proteins"]; ICL -> CellDeath; DPC -> CellDeath; }
Caption: Postulated apoptotic signaling pathway induced by this compound.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the mechanism of action of this compound.
Colony-Forming Unit (CFU) Assay for Cytotoxicity
This assay determines the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.
-
Cell Preparation: Leukemia cell lines (L1210, HL-60, K562) or mononuclear cells isolated from CML patient peripheral blood or bone marrow are suspended in an appropriate culture medium.
-
Drug Exposure: Cells are incubated with varying concentrations of this compound or busulfan for a defined period, typically 2 hours at 37°C.
-
Washing: Following drug exposure, cells are washed twice with drug-free medium to remove the compound.
-
Plating: A specific number of cells (e.g., 1 x 10^5 cells/mL) are plated in a semi-solid medium, such as methylcellulose, containing appropriate growth factors to support colony formation.
-
Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Colony Counting: Colonies, defined as aggregates of 50 or more cells, are counted using an inverted microscope.
-
Data Analysis: The number of colonies in treated samples is expressed as a percentage of the number of colonies in untreated control samples. The IC50 value, the concentration of the drug that inhibits colony formation by 50%, is then determined.
Alkaline Elution Assay for DNA Cross-Linking
This technique is used to measure DNA strand breaks and cross-links. The rate at which single-stranded DNA elutes through a filter under alkaline conditions is inversely proportional to its size. DNA cross-links retard elution.
-
Cell Labeling and Treatment: Cells are pre-labeled with a radioactive DNA precursor, such as [¹⁴C]thymidine or [³H]thymidine, for approximately 24 hours. The labeled cells are then treated with this compound or busulfan.
-
Cell Lysis: A known number of cells are deposited onto a polyvinylchloride filter and lysed with a solution containing a detergent (e.g., sodium dodecyl sulfate) and proteinase K to release the DNA.
-
DNA Elution: The DNA is eluted from the filter with a tetrapropylammonium hydroxide solution at a pH of 12.1. The elution is performed in the dark to prevent light-induced DNA damage.
-
Fraction Collection: Fractions of the eluate are collected at regular intervals.
-
Quantification: The amount of radioactivity in each fraction and on the filter is determined by liquid scintillation counting.
-
Calculation of Cross-Linking: To specifically measure interstrand cross-links, the assay is performed on cells that have been irradiated with a known dose of gamma rays to introduce a defined number of single-strand breaks. The reduction in the elution rate of DNA from drug-treated, irradiated cells compared to irradiated control cells is a measure of the frequency of interstrand cross-links. DNA-protein cross-links are quantified by the amount of radiolabeled protein retained on the filter with the DNA.
Conclusion
This compound's mechanism of action in leukemia cells is characterized by its efficient induction of DNA interstrand cross-links, a key molecular lesion that distinguishes it from its structural analog, busulfan. This potent DNA-damaging activity leads to profound cytotoxicity in a range of leukemia cell lines and primary patient cells. The resulting cellular response, likely involving the activation of the DNA damage response pathway, cell cycle arrest at the G2/M checkpoint, and subsequent induction of apoptosis, underscores its potential as an effective antileukemic agent. Further investigation into the specific downstream signaling pathways activated by this compound will provide a more complete understanding of its mechanism and may inform the development of rational combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of toxicity of this compound in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies on the mechanism of action of this compound in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Hepsulfam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Introduction
Hepsulfam (1,7-heptanediol-bis-sulfamate, NSC 329680) is a chemical analog of the alkylating agent busulfan. It was developed as part of a broader effort to synthesize compounds with improved antitumor efficacy compared to existing therapies.[1] Preclinical studies demonstrated that this compound possesses a wider range of antineoplastic activity than busulfan.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the experimental protocols and data that have defined our understanding of this compound. While initially showing promise, this compound's development was ultimately discontinued.[3]
Discovery and Development
This compound was developed as an analog of busulfan, an agent primarily used in the treatment of chronic myelogenous leukemia.[3] The rationale behind its development was to create a compound with a broader spectrum of anticancer activity. The National Cancer Institute (NCI) was instrumental in the development and clinical evaluation of this compound, designating it with the NSC number 329680.[1] Phase I clinical trials were initiated by the NCI to determine the drug's safety, toxicity, and maximum tolerated dose.
Chemical Synthesis
The synthesis of this compound involves a two-step process starting from the commercially available precursor, 1,7-heptanediol. The first step is the synthesis of 1,7-heptanediol, followed by the sulfamoylation of the diol to yield this compound.
Synthesis of 1,7-Heptanediol
A common method for the synthesis of 1,7-heptanediol is the reduction of a pimelate ester, such as dimethyl pimelate, using a strong reducing agent like lithium aluminum hydride.
Experimental Protocol: Synthesis of 1,7-Heptanediol
-
Materials:
-
Dimethyl pimelate
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
15% Sodium hydroxide solution
-
-
Procedure:
-
To a 50-liter glass reactor, add 25 liters of anhydrous THF and begin stirring.
-
Cool the reactor to 5°C and slowly add 1500 g of LiAlH4.
-
Prepare a solution of 5000 g of dimethyl pimelate in 5000 ml of anhydrous THF and transfer it to a dropping funnel.
-
Once the reactor temperature is stable at 5°C, add the dimethyl pimelate solution dropwise, maintaining the temperature at 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1.5 hours.
-
Monitor the reaction by taking samples to ensure all the starting material has been consumed.
-
Once the reaction is complete, cool the mixture back down to 5°C.
-
Carefully and sequentially add 1500 g of water, 1500 g of 15% sodium hydroxide solution, and another 1500 g of water dropwise to quench the reaction.
-
Filter the resulting mixture and concentrate the filtrate to obtain crude 1,7-heptanediol.
-
Purify the crude product by vacuum distillation.
-
Synthesis of this compound (1,7-heptanediol-bis-sulfamate)
The synthesis of this compound from 1,7-heptanediol involves the sulfamoylation of both hydroxyl groups. This can be achieved using sulfamoyl chloride in the presence of a base.
Experimental Protocol: Sulfamoylation of 1,7-Heptanediol
-
Materials:
-
1,7-Heptanediol
-
Sulfamoyl chloride (H2NSO2Cl)
-
Pyridine or other suitable base
-
Anhydrous dichloromethane (CH2Cl2) or other suitable solvent
-
-
Procedure:
-
Dissolve 1,7-heptanediol in anhydrous dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add at least two equivalents of sulfamoyl chloride to the solution.
-
Add a suitable base, such as pyridine, to the reaction mixture to neutralize the HCl generated during the reaction.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound product by recrystallization or column chromatography.
-
Mechanism of Action
The primary mechanism of action of this compound is the alkylation of DNA, leading to the formation of DNA interstrand cross-links. This activity is responsible for its cytotoxic effects on cancer cells.
DNA Alkylation and Cross-Linking
This compound, like busulfan, is a bifunctional alkylating agent. It reacts with nucleophilic sites on DNA bases, with a preference for the N7 position of guanine. The presence of two reactive sulfamate groups allows this compound to form covalent bonds with two different guanine bases, either on the same DNA strand (intrastrand cross-link) or on opposite strands (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
dot
References
- 1. Measurement of DNA interstrand crosslinking in naked DNA using gel-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. National Cancer Institute (NCI) | National Institutes of Health (NIH) [nih.gov]
- 3. Characterization of DNA damage and cytotoxicity induced in two human colon carcinoma cell lines by cyclodisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Hepsulfam: A Technical Guide to a Novel Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepsulfam (NSC 329680), a 1,7-heptanediol-bis-sulfamate, is a synthetic alkylating agent structurally related to busulfan. Developed with the aim of improving upon the antitumor efficacy of its predecessor, this compound demonstrated broad preclinical antineoplastic activity. Its primary mechanism of action involves the induction of DNA damage, specifically through the formation of DNA interstrand cross-links (ICLs) and DNA-protein cross-links (DPCs), ultimately leading to cytotoxic effects in cancer cells. Preclinical studies revealed its superiority over busulfan in inducing these critical DNA lesions and in its cytotoxic potency against various cancer cell lines. Despite its promising preclinical profile, the clinical development of this compound was discontinued, with dose-limiting hematological toxicity being a significant challenge. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for its evaluation.
Mechanism of Action
This compound functions as a bifunctional alkylating agent, a class of compounds that covalently attach alkyl groups to nucleophilic sites on biologically important molecules. Its primary target is DNA, where it induces cytotoxic lesions that interfere with essential cellular processes like replication and transcription.
DNA Alkylation and Cross-Linking
The key mechanistic feature of this compound is its ability to form covalent bonds with DNA bases. The principal site of monofunctional alkylation by this compound is the N7 position of guanine. Following this initial alkylation, the second reactive sulfamate ester group can react with a guanine on the complementary DNA strand, resulting in a highly cytotoxic DNA interstrand cross-link. This cross-linking prevents the separation of the DNA double helix, a critical step for both DNA replication and transcription, thereby triggering cell cycle arrest and apoptosis.
Compared to its analog busulfan, this compound is a more potent inducer of DNA interstrand cross-links.[1][2] While both agents can form DNA-protein cross-links, the enhanced ability of this compound to generate interstrand cross-links is believed to be a primary contributor to its increased cytotoxicity.[1][2] The formation of these lesions is often delayed, with peak levels of interstrand cross-links observed approximately 12 hours after a 2-hour drug treatment in L1210 leukemia cells.[1]
Preclinical Data
This compound exhibited significant antitumor activity in a range of preclinical models, consistently demonstrating greater potency than busulfan.
In Vitro Cytotoxicity
This compound's cytotoxic effects have been evaluated against numerous human tumor cell lines. A key finding is its superior activity compared to busulfan at equimolar concentrations.
| Parameter | This compound | Busulfan | Cell System | Reference |
| Median IC50 | 0.93 µg/mL | 3.31 µg/mL | 37 Human Tumor Xenografts (in vitro clonogenic assay) | |
| Relative Sensitivity | ~7-fold more sensitive | - | L1210 Leukemia Cells | |
| Active Concentration (Colony Formation Inhibition) | 1.0 µg/mL (active in 22% of tumors) | 1.0 µg/mL (active in 3% of tumors) | 37 Human Tumor Xenografts |
Table 1: Comparative In Vitro Cytotoxicity of this compound and Busulfan.
In Vivo Efficacy and Toxicity
In vivo studies in tumor-bearing nude mice further supported the preclinical potential of this compound. It demonstrated superior antitumor activity in a large cell lung cancer xenograft and a gastric carcinoma model compared to busulfan. However, these studies also highlighted its potential for significant myelosuppression.
| Parameter | Value | Species | Reference |
| Approximate LD10 (single i.p. injection) | 150 mg/kg | Nude Mice |
Table 2: In Vivo Toxicity of this compound.
Clinical Data
A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and maximally tolerated dose (MTD) of this compound in patients with refractory solid tumors.
Phase I Clinical Trial
| Parameter | Finding |
| Patient Population | 29 patients with refractory solid tumors |
| Dosing Regimen | Single intravenous dose every 21-35 days (30 to 360 mg/m²) |
| Dose-Limiting Toxicity | Prolonged thrombocytopenia and granulocytopenia (hematological toxicity) |
| Maximally Tolerated Dose (MTD) | 210 mg/m² (single dose every 35 days) |
| Non-hematological Toxicities | Grade 1 or 2 nausea, vomiting, and fatigue |
| Objective Tumor Responses | None observed in this study |
Table 3: Summary of Phase I Clinical Trial of this compound.
Pharmacokinetics
| Parameter | Value (mean ± SD) |
| Plasma Half-life | 15.9 ± 4.6 hours |
| Blood Half-life | 90 ± 13 hours |
Table 4: Pharmacokinetic Parameters of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cytotoxicity Assays
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.
Protocol Overview:
-
Cell Seeding: Plate a known number of single cells from a human tumor cell line (e.g., HL-60, K562, BE, HT-29) in appropriate culture dishes.
-
Drug Treatment: Expose the cells to a range of this compound concentrations (e.g., 0.1 to 10 µg/mL) for a defined period (e.g., 2 hours or continuous exposure).
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution like 10% buffered formalin and stain with a dye such as 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each drug concentration relative to an untreated control. The IC50 value, the concentration of drug that inhibits colony formation by 50%, can then be determined.
DNA Damage Assays
This technique is used to quantify the extent of DNA interstrand cross-linking induced by this compound.
Protocol Overview:
-
Cell Labeling and Treatment: Label cellular DNA by growing cells in the presence of a radiolabeled nucleotide (e.g., [¹⁴C]thymidine). Treat the cells with this compound.
-
Irradiation: Irradiate the cells with gamma rays to introduce a known number of single-strand breaks.
-
Lysis: Lyse the cells on a filter with a detergent-containing solution.
-
Elution: Elute the DNA from the filter with an alkaline buffer. The rate of elution is inversely proportional to the molecular weight of the DNA. DNA with interstrand cross-links will elute more slowly.
-
Quantification: Measure the amount of radiolabeled DNA in the eluate and on the filter to determine the extent of cross-linking.
Conclusion
This compound is a potent alkylating agent that induces significant DNA damage, primarily through the formation of DNA interstrand cross-links. Its preclinical profile demonstrated superior cytotoxicity compared to busulfan across a variety of cancer models. However, its clinical development was halted due to dose-limiting hematological toxicities observed in a Phase I trial. The data and methodologies presented in this guide provide a comprehensive resource for researchers interested in the biology of alkylating agents and the mechanisms of DNA damage and repair. While this compound itself did not proceed to later-stage clinical use, the insights gained from its study contribute to the broader understanding of this class of chemotherapeutic agents and may inform the development of future anticancer drugs with improved therapeutic indices.
References
Hepsulfam's Impact on DNA Cross-linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepsulfam (NSC 329680), a sulfamic acid ester, is a bifunctional alkylating agent with demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves the induction of DNA lesions, particularly interstrand and DNA-protein cross-links. This technical guide provides an in-depth analysis of this compound's effect on DNA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Introduction
This compound was developed as an analog of the alkylating agent busulfan, with the aim of improving its therapeutic index.[1] Like other bifunctional alkylating agents, this compound's cytotoxicity is attributed to its ability to form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that disrupt essential cellular processes such as DNA replication and transcription.[2][3] This guide delves into the specifics of this compound-induced DNA cross-linking, providing a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: DNA Cross-linking
This compound acts as an electrophile, reacting with nucleophilic centers in cellular macromolecules. Its primary target is DNA, where it alkylates the N7 position of guanine residues.[4] The bifunctional nature of this compound allows it to react with two different guanine bases, leading to the formation of DNA cross-links.
Types of DNA Cross-links
This compound has been shown to induce two main types of DNA cross-links:
-
DNA Interstrand Cross-links (ICLs): These are covalent linkages between the two complementary strands of the DNA double helix. ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, which is a prerequisite for replication and transcription.[2] this compound has been observed to form ICLs at 5'-GXC-3' sequences.
-
DNA-Protein Cross-links (DPCs): These involve the covalent linkage of a protein to a DNA strand. DPCs can also interfere with DNA metabolic processes and contribute to cytotoxicity.
Quantitative Analysis of this compound's Effects
The cytotoxic and DNA cross-linking efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key findings, comparing this compound to its analog, busulfan.
Table 1: In Vitro Cytotoxicity of this compound vs. Busulfan
| Cell Line | Drug | IC50 (µM) | Fold Difference (Busulfan/Hepsulfam) |
| Leukemia | |||
| HL-60 | This compound | 18 | 7.2 |
| Busulfan | 130 | ||
| K562 | This compound | 25 | 6.4 |
| Busulfan | 160 | ||
| L1210 | This compound | - | 7.0 |
| Busulfan | - | ||
| Colon Carcinoma | |||
| BE | This compound | 30 | 8.3 |
| Busulfan | 250 | ||
| HT-29 | This compound | 100 | 5.0 |
| Busulfan | 500 |
*IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data for HL-60, K562, BE, and HT-29 are from a 12-hour continuous exposure. The fold difference for L1210 is based on a 2-hour exposure.
Table 2: Quantitative Comparison of DNA Cross-linking by this compound and Busulfan in L1210 Cells
| DNA Lesion | Drug | Relative Level |
| DNA Interstrand Cross-links | This compound | Appreciable |
| Busulfan | Not Detected | |
| DNA-Protein Cross-links | This compound | +++ |
| Busulfan | ++ |
*This table provides a qualitative and semi-quantitative comparison based on alkaline elution assays. "+++" indicates a higher level of cross-linking compared to "++".
Cellular Response to this compound-Induced DNA Damage
The formation of DNA cross-links by this compound triggers a complex cellular response, primarily involving the DNA Damage Response (DDR) pathway. This pathway is crucial for sensing DNA lesions, signaling their presence, and promoting either DNA repair or, if the damage is too severe, apoptosis.
DNA Damage Signaling Pathway
While the specific signaling cascade activated by this compound has not been fully elucidated, it is hypothesized to involve the canonical DDR pathway activated by other alkylating agents. This pathway is initiated by sensor proteins, such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which recognize DNA lesions.
References
- 1. In vitro studies on the mechanism of action of this compound in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p14ARF activates a Tip60-dependent and p53-independent ATM/ATR/CHK pathway in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
Early-Stage Research on Hepsulfam Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepsulfam (1,7-heptanediol disulfamate) is an antineoplastic agent that has demonstrated cytotoxic activity against various cancer cell lines. As a structural analog of the alkylating agent busulfan, this compound's mechanism of action and the potential for its derivatives in cancer therapy are of significant interest in early-stage drug discovery and development. This technical guide provides an in-depth overview of the core aspects of early-stage research on this compound derivatives, including their synthesis, mechanism of action, and the signaling pathways they modulate. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Data Presentation: Cytotoxicity of this compound and Related Sulfamate Derivatives
The following tables summarize the quantitative data on the cytotoxic activity of this compound and a representative sulfamate derivative, combretastatin A-4 sulfamate (16a), against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Compared to Busulfan
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Busulfan IC₅₀ (µM) | Fold Difference (Busulfan/Hepsulfam) |
| L1210 | Mouse Leukemia | ~7-fold more sensitive to this compound | - | 7[1][2] |
| HL-60 | Human Promyelocytic Leukemia | More cytotoxic | Less cytotoxic | Data not specified |
| K562 | Human Chronic Myelogenous Leukemia | More cytotoxic | Less cytotoxic | Data not specified |
| BE | Human Colon Carcinoma | More cytotoxic | Less cytotoxic | Data not specified |
| HT-29 | Human Colon Carcinoma | More cytotoxic | Less cytotoxic | Data not specified |
Table 2: In Vitro Antiproliferative Activity of Combretastatin A-4 Sulfamate Derivative (16a)
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HTC-116 | Human Colon Carcinoma | 3.6 |
| HeLa | Human Cervical Carcinoma | 4.1 |
| HepG2 | Human Hepatocellular Carcinoma | 9.5 |
| MGC803 | Human Gastric Carcinoma | 5.2 |
| MKN45 | Human Gastric Carcinoma | 6.8 |
| MCF-7 | Human Breast Adenocarcinoma | 110 |
Experimental Protocols
General Synthesis of this compound Derivatives (Disulfamates of Diols)
This protocol describes a generalized method for the synthesis of this compound derivatives from a corresponding diol.
1. Preparation of Sulfamoyl Chloride:
-
Reaction: Chlorosulfonic acid is reacted with an appropriate amine (e.g., dialkylamine) in an inert solvent (e.g., dichloromethane) at low temperatures (typically 0°C).
-
Procedure: To a cooled solution of the amine in the solvent, chlorosulfonic acid is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting sulfamoyl chloride can be isolated by distillation or used directly in the next step.
2. Synthesis of the Disulfamate Ester:
-
Reaction: The diol is reacted with the prepared sulfamoyl chloride in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent.
-
Procedure: The diol is dissolved in the solvent, and the base is added. The sulfamoyl chloride (typically 2.2 equivalents) is then added dropwise to the cooled solution. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3][4][5]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of the compound are prepared in cell culture medium.
-
The medium from the cell plates is replaced with the medium containing different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
4. MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
5. Formazan Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound derivatives.
Caption: Experimental workflow for this compound derivatives.
Mechanism of Action and Signaling Pathways
This compound and its derivatives are DNA alkylating agents. The primary mechanism of their cytotoxic action involves the formation of covalent bonds with DNA, leading to the generation of DNA interstrand cross-links. This type of DNA damage is particularly detrimental to cancer cells as it blocks DNA replication and transcription, ultimately triggering cell death.
The cellular response to the DNA damage induced by this compound derivatives is orchestrated by the DNA Damage Response (DDR) pathway. This complex signaling network is crucial for maintaining genomic integrity.
Key Signaling Events:
-
DNA Damage Recognition and Sensor Activation: The DNA interstrand cross-links created by this compound derivatives are recognized by sensor proteins of the DDR pathway. This leads to the activation of the master kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).
-
p53 Activation: Activated ATM and ATR phosphorylate a key tumor suppressor protein, p53. This phosphorylation stabilizes p53 and enhances its transcriptional activity.
-
Induction of Cell Cycle Arrest and Apoptosis: Activated p53 orchestrates the cellular outcome by transcriptionally upregulating genes involved in:
-
Cell Cycle Arrest: Proteins such as p21 are induced, leading to a halt in the cell cycle, typically at the G1/S or G2/M checkpoints. This provides the cell with time to repair the DNA damage.
-
Apoptosis (Programmed Cell Death): If the DNA damage is too severe to be repaired, p53 promotes the expression of pro-apoptotic proteins, such as Bax. This initiates the intrinsic apoptotic pathway.
-
-
Caspase Activation: The apoptotic signaling cascade culminates in the activation of a family of proteases called caspases. Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death.
References
- 1. Phosphorylation of Thr18 and Ser20 of p53 in Ad-p53 – induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Hepsulfam's Potential in Solid Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepsulfam (NSC 329680), a 1,7-heptanediol disulfamate, is an antineoplastic agent that has demonstrated a broad spectrum of preclinical activity against various malignancies. As a bifunctional alkylating agent, its primary mechanism of action involves the formation of covalent bonds with DNA, leading to interstrand cross-links. This activity disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the preclinical data supporting this compound's potential in solid tumor models, detailing its in vitro cytotoxicity, in vivo efficacy, and the molecular pathways it perturbs.
In Vitro Cytotoxicity
This compound has shown significant cytotoxic effects against a range of human solid tumor cell lines in preclinical studies. Its potency is notably greater than that of the structurally related and clinically used alkylating agent, Busulfan.
Quantitative Summary of In Vitro Activity
A key measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. In a comprehensive study evaluating 37 different human tumor histologies in a clonogenic assay, this compound exhibited a median IC50 of 0.93 µg/mL, demonstrating its potent anti-proliferative effects across a wide array of cancer types.[1] In comparison, the median IC50 for Busulfan in the same study was 3.31 µg/mL, indicating that this compound is significantly more potent.[1]
Further studies have highlighted this compound's superior cytotoxicity in specific solid tumor cell lines. For instance, in human colon carcinoma cell lines BE and HT-29, this compound was found to be more cytotoxic than Busulfan.[2] This enhanced activity is attributed to its greater ability to induce DNA interstrand cross-links.[2]
| Parameter | This compound | Busulfan | Reference |
| Median IC50 (37 tumor histologies) | 0.93 µg/mL | 3.31 µg/mL | [1] |
| Activity at 1.0 µg/mL (Clonogenic Assay) | Active in 8 of 37 tumor lines (22%) | Active in 1 of 37 tumor lines (3%) | |
| Cytotoxicity in Colon Carcinoma Cell Lines (BE, HT-29) | More cytotoxic | Less cytotoxic |
In Vivo Efficacy in Solid Tumor Xenograft Models
The antitumor activity of this compound has been further validated in in vivo studies using human tumor xenograft models in immunocompromised mice. These studies provide crucial insights into the drug's therapeutic potential in a more complex biological system.
Summary of In Vivo Antitumor Activity
This compound has demonstrated superior in vivo activity compared to Busulfan in models of slowly growing solid malignancies. Specifically, significant antitumor effects were observed in a large cell lung cancer xenograft and a gastric carcinoma model. The approximate LD10 (lethal dose for 10% of the population) for a single intraperitoneal injection in nude mice was determined to be 150 mg/kg for both this compound and Busulfan.
| Tumor Model | This compound Efficacy | Busulfan Efficacy | Reference |
| Large Cell Lung Cancer Xenograft | Superior Activity | Less Active | |
| Gastric Carcinoma Xenograft | Superior Activity | Less Active |
Mechanism of Action: DNA Damage Response
As a bifunctional alkylating agent, this compound exerts its cytotoxic effects primarily through the induction of DNA damage, specifically by forming interstrand cross-links (ICLs). These lesions are particularly detrimental to cancer cells as they physically block the separation of DNA strands, thereby halting critical cellular processes like replication and transcription.
The formation of ICLs triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This network of pathways senses the DNA lesion, signals its presence, and mediates a cellular response that can range from cell cycle arrest to allow for DNA repair, to the initiation of apoptosis if the damage is too severe to be repaired.
Key pathways involved in the repair of ICLs include components of Nucleotide Excision Repair (NER), Fanconi Anemia (FA) repair, and Homologous Recombination (HR). The inability of cancer cells, which often have defects in these repair pathways, to efficiently resolve this compound-induced ICLs contributes to the selective killing of malignant cells.
Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the preclinical evaluation of this compound.
In Vitro Clonogenic Assay
The clonogenic assay is a gold-standard method to determine the in vitro cytotoxicity of a compound by assessing the ability of single cells to proliferate and form colonies.
Protocol Overview:
-
Cell Culture: Human solid tumor cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for individual colony formation.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound for a defined period (e.g., 24-72 hours).
-
Incubation: The drug-containing medium is then replaced with fresh medium, and the plates are incubated for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Colony Staining and Counting: Colonies are fixed with a solution such as methanol and stained with crystal violet. Colonies containing at least 50 cells are then counted.
-
Data Analysis: The surviving fraction of cells for each treatment group is calculated relative to the untreated control, and IC50 values are determined.
In Vivo Human Tumor Xenograft Model
This model is crucial for evaluating the antitumor efficacy of this compound in a living organism.
Protocol Overview:
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of human solid tumor cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined dose and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition or tumor growth delay. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as histological examination or biomarker assessment.
References
The Cellular Fate of Hepsulfam: An In-Depth Examination of Uptake and Metabolism
Researchers, scientists, and drug development professionals require a comprehensive understanding of a compound's journey into and through the cell. This technical guide provides a detailed overview of the current knowledge surrounding the cellular uptake and metabolism of Hepsulfam, a sulfamic acid ester with antineoplastic properties.
While this compound has been a subject of preclinical and clinical investigation, detailed public information regarding its specific cellular uptake mechanisms and metabolic pathways remains limited. This document synthesizes the available data to offer a foundational understanding for further research and development.
Pharmacokinetic Profile of this compound
A phase I clinical trial provides the most substantive quantitative data regarding this compound's behavior in a biological system. The trial, involving patients with refractory solid tumors, established key pharmacokinetic parameters following intravenous administration.
| Parameter | Value | Species | Reference |
| Plasma Half-life | 15.9 +/- 4.6 hours | Human | [1] |
| Blood Half-life | 90 +/- 13 hours | Human | [1] |
| Maximally Tolerated Dose | 210 mg/m² (single dose every 35 days) | Human | [1] |
Table 1: Human Pharmacokinetic Parameters of this compound. Data from a Phase I clinical trial summarizing the half-life in plasma and whole blood, alongside the determined maximally tolerated dose.
The significant difference between the plasma and blood half-life suggests potential sequestration or binding of this compound to blood components.
Cellular Uptake: Postulated Mechanisms
Workflow for Investigating Cellular Uptake
To elucidate the specific uptake mechanisms of this compound, a series of experiments would be required. The following workflow outlines a standard approach.
Caption: Experimental workflow for determining the cellular uptake mechanisms of this compound.
Metabolism of this compound: A Putative Pathway
Detailed metabolic pathways for this compound have not been explicitly described in publicly available literature. As a bis-sulfamate acid ester, it is plausible that its metabolism involves enzymatic hydrolysis. The primary site of drug metabolism is the liver, where cytochrome P450 enzymes play a crucial role.
A proposed logical pathway for this compound metabolism would involve its conversion into metabolites that can be more readily excreted.
Caption: A postulated metabolic pathway for this compound.
Experimental Protocols
To drive further research, detailed methodologies for key experimental assays are crucial.
Protocol 1: Quantification of this compound in Plasma by Gas Chromatography
As referenced in the phase I clinical trial, plasma levels of this compound were quantified by gas chromatography (GC). While the specific protocol for this compound was not detailed, a general methodology can be outlined.
-
Sample Preparation:
-
Collect whole blood samples from subjects at specified time points post-administration.
-
Centrifuge the blood to separate plasma.
-
Perform a liquid-liquid extraction of the plasma with a suitable organic solvent (e.g., ethyl acetate) to isolate this compound.
-
Evaporate the organic solvent and reconstitute the residue in a small volume of a compatible solvent.
-
-
Gas Chromatography Analysis:
-
Inject the prepared sample into a gas chromatograph equipped with an appropriate column (e.g., a capillary column suitable for separating sulfamate compounds).
-
Use a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), for detection and quantification.
-
Develop a standard curve using known concentrations of this compound to quantify the drug in the plasma samples.
-
Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes
To investigate the metabolic fate of this compound, an in vitro study using human liver microsomes is a standard approach.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding this compound at various concentrations.
-
Incubate for a specified period (e.g., 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant using a high-performance liquid chromatography-mass spectrometry (HPLC-MS) system to identify and quantify the parent drug (this compound) and any potential metabolites.
-
-
Data Analysis:
-
Calculate the rate of this compound depletion to determine its metabolic stability.
-
Characterize the chemical structures of the detected metabolites.
-
Future Directions
The information presented in this guide highlights the need for further dedicated research to fully elucidate the cellular uptake and metabolic pathways of this compound. Such studies are critical for optimizing its therapeutic efficacy, understanding potential drug-drug interactions, and developing strategies to overcome drug resistance. Future investigations should focus on identifying the specific transporters involved in its cellular entry and the key enzymes responsible for its metabolic clearance.
References
Investigating the Genotoxicity of Hepsulfam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepsulfam (1,7-heptanediol disulfamate) is an antineoplastic agent belonging to the class of alkylating agents. Its structural similarity to busulfan, another alkylating agent, has prompted investigations into its mechanism of action and genotoxic potential. This technical guide provides an in-depth overview of the genotoxicity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated cellular signaling pathways. Understanding the genotoxic profile of this compound is critical for its continued development and clinical application, offering insights into its efficacy and potential for adverse effects.
This compound exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of various DNA lesions. The primary site of monofunctional alkylation by this compound is the N7 position of guanine.[1] More significantly, as a bifunctional alkylating agent, this compound is capable of forming both DNA-protein cross-links and DNA interstrand cross-links (ICLs).[2][3] The formation of ICLs is a particularly cytotoxic lesion as it physically prevents the separation of DNA strands, thereby blocking critical cellular processes such as DNA replication and transcription. It is this ability to induce a higher level of DNA interstrand cross-links compared to busulfan that is thought to contribute to this compound's greater cytotoxic potency.[2][3]
Data Presentation
Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric.
| Cell Line | Assay Type | IC50 (µM) | Exposure Time | Reference |
| L1210 (mouse leukemia) | Colony-Forming Ability | ~50 | 2 hours | |
| HL-60 (human leukemia) | Not Specified | Not Specified | Not Specified | |
| K562 (human leukemia) | Not Specified | Not Specified | Not Specified | |
| BE (human colon carcinoma) | Not Specified | Not Specified | Not Specified | |
| HT-29 (human colon carcinoma) | Not Specified | Not Specified | Not Specified |
This compound-Induced DNA Damage
The primary mechanism of this compound-induced genotoxicity is the formation of DNA cross-links. The extent of this damage has been quantified in several studies.
| Cell Line | Damage Type | Assay | Concentration (µM) | Quantitative Measure (DNA Cross-Link Index in Gy equivalents) | Time Point | Reference |
| L1210 | Interstrand Cross-links | Alkaline Elution | 125 | ~10 | 12 hours post-treatment | |
| L1210 | Interstrand Cross-links | Alkaline Elution | 250 | ~25 | 12 hours post-treatment | |
| L1210 | Interstrand Cross-links | Alkaline Elution | 500 | ~45 | 12 hours post-treatment | |
| L1210 | Interstrand Cross-links | Alkaline Elution | 750 | ~60 | 12 hours post-treatment | |
| L1210 | DNA-Protein Cross-links | Alkaline Elution | 125 | ~5 | 6 hours post-treatment | |
| L1210 | DNA-Protein Cross-links | Alkaline Elution | 250 | ~10 | 6 hours post-treatment | |
| L1210 | DNA-Protein Cross-links | Alkaline Elution | 500 | ~20 | 6 hours post-treatment | |
| L1210 | DNA-Protein Cross-links | Alkaline Elution | 750 | ~30 | 6 hours post-treatment |
Experimental Protocols
Assessment of DNA Interstrand Cross-links by Alkaline Elution Assay
The alkaline elution assay is a sensitive method for detecting DNA strand breaks and cross-links. The protocol for assessing this compound-induced DNA interstrand cross-links is as follows:
-
Cell Culture and Treatment: L1210 cells are cultured in an appropriate medium. Cells are treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are harvested and carefully layered onto a filter. A lysis solution is then passed through the filter to lyse the cells and release the DNA.
-
DNA Elution: An alkaline elution buffer is pumped through the filter at a constant rate. The rate at which DNA elutes from the filter is dependent on the extent of DNA fragmentation. Intact, cross-linked DNA will elute more slowly.
-
Quantification: The amount of DNA in the eluted fractions and remaining on the filter is quantified, often using a fluorescent DNA-binding dye. The DNA cross-link index is then calculated relative to a control treated with a known amount of radiation to induce a quantifiable level of strand breaks.
Colony-Forming Unit (CFU) Assay
The CFU assay is used to determine the effect of a substance on the proliferative capacity of cells.
-
Cell Preparation and Treatment: A single-cell suspension of the desired cell line (e.g., L1210) is prepared. The cells are then treated with various concentrations of this compound for a defined period.
-
Plating in Semi-Solid Medium: After treatment, the cells are washed and resuspended in a semi-solid medium (e.g., methylcellulose-based medium) that supports colony formation. The cells are then plated in petri dishes.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a period that allows for colony formation (typically 7-14 days).
-
Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted. The number of colonies in the treated groups is compared to the untreated control to determine the percentage of surviving, colony-forming cells.
Mandatory Visualization
This compound's Mechanism of Genotoxicity
References
- 1. This compound induced DNA adducts and its excision repair by bacterial and mammalian 3-methyladenine DNA glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of toxicity of this compound in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the mechanism of action of busulfan with this compound, a new antileukemic agent, in the L1210 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution and Use of Hepsulfam in Cell Culture
Introduction
Hepsulfam (NSC 329680) is an antineoplastic agent with demonstrated activity against various cancer cell lines.[1][2] As a DNA alkylating agent, it induces DNA interstrand cross-links, leading to cytotoxicity in rapidly dividing cells.[2] Proper preparation of this compound for in vitro studies is critical to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound, preparation of stock solutions, and its application in cell culture experiments.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative information for this compound.
| Parameter | Value | Source |
| Median IC50 (Leukemia Panel) | 0.91 µg/mL | [1] |
| Active Concentration (Clonogenic Assay) | 1.0 µg/mL | [1] |
| Stock Solution Storage (-80°C) | 6 months | |
| Stock Solution Storage (-20°C) | 1 month | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free polypropylene conical tubes (15 mL and 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 274.34 g/mol .
-
Pre-weighing and Calculations:
-
In a sterile microcentrifuge tube, accurately weigh out 2.74 mg of this compound powder using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.00274 g / 274.34 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L = 1000 µL
-
-
-
Dissolution:
-
Under a sterile biosafety cabinet, add 1000 µL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
-
Sterilization and Aliquoting:
-
Filter-sterilize the 10 mM this compound stock solution through a 0.22 µm syringe filter into a sterile polypropylene conical tube. This step is optional but recommended for long-term storage and use in sensitive cell lines.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
-
Storage:
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Protocol for Preparing Working Solutions and Treating Cells
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
It is recommended to perform serial dilutions to achieve lower concentrations accurately.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Aspirate the existing media from the cultured cells.
-
Add the appropriate volume of the this compound working solution to the cell culture plates.
-
Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.
-
Incubate the cells for the desired exposure time at 37°C in a humidified incubator with 5% CO2.
-
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for this compound solution preparation and cell treatment.
Simplified Signaling Pathway of this compound's Mechanism of Action
Caption: this compound's mechanism of action via DNA alkylation and cross-linking.
References
Application Notes and Protocols for Hepsulfam Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepsulfam (NSC 329680) is a sulfamic acid ester and an antineoplastic agent with a mechanism of action centered on DNA alkylation.[1] Preclinical studies have demonstrated its cytotoxic activity against a range of human tumor cell lines and in vivo efficacy in murine xenograft models, showing broader activity than the related compound busulfan.[1][2] this compound functions by inducing DNA interstrand cross-links, primarily at the N7 position of guanine, which triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[1][3] These application notes provide detailed protocols for the administration of this compound in murine xenograft models based on available preclinical data and established methodologies for similar compounds.
Data Presentation
In Vitro Cytotoxicity of this compound
The in vitro efficacy of this compound has been evaluated against a panel of 37 human tumor cell lines. The median IC50 value was found to be significantly lower than that of busulfan, indicating greater potency.
| Compound | Median IC50 (µg/mL) |
| This compound | 0.93 |
| Busulfan | 3.31 |
Data from a study evaluating 37 different human tumor cell lines.
In Vivo Toxicity Data
Preclinical toxicology studies in tumor-bearing nude mice have established the approximate lethal dose 10 (LD10) for a single bolus injection.
| Compound | Approximate LD10 (mg/kg) | Route of Administration |
| This compound | 150 | Intraperitoneal (i.p.) |
| Busulfan | 150 | Intraperitoneal (i.p.) |
Data from studies in tumor-bearing nude mice.
Experimental Protocols
Murine Xenograft Model Development
This protocol outlines the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line of interest (e.g., large cell lung cancer or gastric carcinoma cell lines, where this compound has shown superior activity)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (or similar)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in its recommended complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Pellet Collection: Centrifuge the cell suspension to pellet the cells. Wash the pellet with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel®.
-
Cell Implantation: Anesthetize the mouse. Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Initiate treatment when tumors reach a volume of approximately 100-200 mm³.
This compound Administration Protocol
The following protocol is a representative method for this compound administration based on available preclinical data and general practices for similar DNA alkylating agents.
Materials:
-
This compound (NSC 329680)
-
Vehicle for solubilization (e.g., sterile saline, or a formulation containing DMSO and/or Cremophor EL, followed by dilution in sterile saline or PBS)
-
Syringes and needles appropriate for the route of administration
-
Tumor-bearing mice
Procedure:
-
This compound Formulation: Prepare the this compound solution for injection. Due to the lack of specific published vehicle information for this compound, it is recommended to perform small-scale solubility tests. A common approach for similar compounds is to dissolve the agent in a small amount of DMSO and then dilute it with sterile saline or PBS to the final concentration. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity.
-
Dosing: Based on the LD10 of 150 mg/kg for a single injection, a starting dose-range finding study is recommended. Doses could range from 50 mg/kg to 125 mg/kg for a single dose study. For a multi-dosing schedule, lower doses would be necessary.
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a documented route of administration for this compound in murine models.
-
Schedule:
-
Single Bolus: Administer a single dose of this compound on day 1 of the treatment phase.
-
Intermittent Dosing: Based on the clinical trial data of a 21-35 day cycle, an intermittent schedule in mice could be explored, for example, once weekly or twice weekly at a lower, well-tolerated dose.
-
-
-
Monitoring:
-
Tumor Growth: Continue to measure tumor volume 2-3 times per week.
-
Animal Health: Monitor the body weight of the mice and observe for any signs of toxicity. A body weight loss of more than 15-20% is often a humane endpoint.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) compared to the vehicle-treated control group.
-
Signaling Pathways and Visualizations
This compound's cytotoxic effect stems from its ability to form DNA interstrand cross-links (ICLs). The repair of these lesions is primarily mediated by the Fanconi Anemia (FA) pathway, a complex DNA damage response mechanism.
Caption: this compound-induced DNA Damage Response Pathway.
The diagram above illustrates the mechanism of action of this compound. The drug causes interstrand cross-links in the DNA. This damage is recognized by the Fanconi Anemia (FA) core complex, which then monoubiquitinates the FANCI-FANCD2 dimer. This ubiquitination is a critical step for the recruitment of downstream DNA repair proteins, such as those involved in homologous recombination. If the DNA damage is too extensive to be repaired, the cell cycle is arrested, and the cell is directed towards apoptosis.
References
- 1. Comparison of the mechanism of action of busulfan with this compound, a new antileukemic agent, in the L1210 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical activity of this compound and busulfan in solid human tumor xenografts and human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Hepsulfam in Human Plasma by UPLC-MS/MS
Abstract
This application note describes a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Hepsulfam in human plasma. This compound is a cytotoxic alkylating agent used in cancer therapy. Accurate measurement of its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug monitoring to optimize dosing and minimize toxicity. This method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The method was developed based on established principles for the analysis of similar compounds, such as busulfan and other sulfamate-containing drugs, and is presented with a comprehensive protocol and validation guidelines.
Introduction
This compound (1,7-heptanediol bis(sulfamate)) is an alkylating agent with antineoplastic activity. Like other drugs in its class, this compound exhibits significant inter-individual pharmacokinetic variability. Therefore, a reliable method for its quantification in plasma is essential for clinical and research applications. While gas chromatography methods have been previously described for this compound, UPLC-MS/MS offers superior sensitivity, specificity, and throughput. This application note provides a detailed protocol for a UPLC-MS/MS method suitable for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d8 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound-d8 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of this compound.
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Value |
| UPLC System | |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 1.4 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| This compound | Precursor Ion (m/z) -> Product Ion (m/z) [To be determined empirically] |
| This compound-d8 (IS) | Precursor Ion (m/z) -> Product Ion (m/z) [To be determined empirically] |
| Dwell Time | 150 ms |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Note: The exact MRM transitions for this compound and its deuterated internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[1][2] Key validation parameters are summarized below.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. |
| Linearity | Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy. |
| Accuracy and Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).[3] |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. |
| Stability | Analyte stability under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative. |
Data Presentation
Quantitative data from a hypothetical validation study are presented below for illustrative purposes.
Table 3: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 25 | 0.305 |
| 100 | 1.22 |
| 500 | 6.10 |
| 1000 | 12.21 |
| Linearity (r²) | 0.9995 |
Table 4: Accuracy and Precision of the Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | 8.5 | -5.2 | 11.2 | -3.8 |
| Low QC | 3 | 6.2 | 2.1 | 7.8 | 4.5 |
| Mid QC | 400 | 4.5 | -1.5 | 5.1 | -0.9 |
| High QC | 800 | 3.8 | 3.4 | 4.6 | 2.7 |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: General mechanism of action for this compound as a DNA alkylating agent.
Conclusion
This application note provides a detailed framework for the development and validation of a UPLC-MS/MS method for the quantification of this compound in human plasma. The proposed method is based on established bioanalytical techniques for similar compounds and offers high sensitivity and specificity. Proper validation of this method will ensure its suitability for pharmacokinetic and therapeutic drug monitoring studies, ultimately contributing to the safer and more effective use of this compound in clinical practice.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Generation of Hepsulfam Dose-Response Curves for In Vitro Cytotoxicity Assessment
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of antineoplastic agents.
Introduction: Hepsulfam (1,7-heptanediol disulfamate, NSC 329680) is an antineoplastic alkylating agent with structural similarities to busulfan.[1][2] Its mechanism of action involves the formation of DNA interstrand and DNA-protein cross-links, which ultimately induces cytotoxicity in cancer cells.[2][3] L1210 leukemia cells have shown approximately 7-fold greater sensitivity to this compound compared to busulfan.[2] Establishing a precise dose-response relationship is a critical step in preclinical drug development. It allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the drug's potency and provides a basis for comparing its efficacy across different cell lines and against other compounds.
This application note provides a detailed protocol for generating this compound dose-response curves using a common in vitro cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow
The overall process for determining this compound's dose-response curve involves culturing cancer cells, treating them with a range of this compound concentrations, assessing cell viability, and analyzing the data to calculate the IC50 value.
Caption: Workflow for this compound in vitro cytotoxicity testing.
Detailed Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted for assessing the metabolic activity of cells as an indicator of viability following exposure to this compound.
Materials:
-
This compound (NSC 329680)
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol Steps:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension in a complete culture medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve desired final concentrations. A suggested range for this compound is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Include appropriate controls:
-
No-Treatment Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) used for the highest this compound concentration.
-
Medium-Only Control: Wells with medium but no cells to serve as a background blank.
-
-
-
Incubation:
-
Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette or a plate shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate Percentage Cell Viability: Use the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
-
Generate Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., four-parameter logistic model) to fit a sigmoidal curve to the data and determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth compared to the control.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear, tabular format to facilitate comparison. Below is a table summarizing IC50 and IC90 values for this compound derived from published literature.
| Cell Line | Histology | Assay Type | Exposure Time | IC50 (µg/mL) | IC90 (µM) | Reference |
| Various (Median) | Various Solid Tumors | Clonogenic | Not specified | 0.93 | N/A | |
| MDA-MB-468 | Breast Carcinoma | Clonogenic | 24 hours | N/A | 3.1 | |
| T47D | Breast Carcinoma | Clonogenic | 24 hours | N/A | 11.2 | |
| WTMCF7 | Breast Carcinoma | Clonogenic | 24 hours | N/A | 12.0 | |
| MDA-MB-231 | Breast Carcinoma | Clonogenic | 24 hours | N/A | 13.9 | |
| Hs578T | Breast Carcinoma | Clonogenic | 24 hours | N/A | 27.5 | |
| AdrRMCF7 | Breast Carcinoma | Clonogenic | 24 hours | N/A | 32.3 |
N/A: Not Available in the cited source.
Mechanism of Action Pathway
This compound is a DNA alkylating agent. Its cytotoxic effects are mediated through the formation of covalent bonds with DNA, leading to cross-links that disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
Caption: this compound's mechanism of inducing cytotoxicity.
References
Application Notes and Protocols for In Vivo Imaging of Hepsulfam Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepsulfam (1,7-heptanediol-bis-sulfamate) is an alkylating antineoplastic agent structurally related to busulfan. Its cytotoxic effects are mediated through the formation of covalent linkages with nucleophilic centers in DNA, leading to DNA-DNA and DNA-protein cross-linking, ultimately resulting in cell death.[1] Understanding the in vivo biodistribution and target engagement of this compound is critical for optimizing its therapeutic efficacy and minimizing off-target toxicities. This document provides detailed application notes and protocols for non-invasive in vivo imaging of this compound distribution using positron emission tomography (PET), single-photon emission computed tomography (SPECT), and fluorescence microscopy.
Mechanism of Action: DNA Alkylation and Damage Response
This compound acts as a bifunctional alkylating agent, leading to the formation of DNA interstrand cross-links (ICLs), primarily at the N7 position of guanine.[2][3] This covalent linkage of the two DNA strands prevents their separation, thereby blocking essential cellular processes like DNA replication and transcription.[4][5] The cellular response to this compound-induced ICLs involves the activation of complex DNA damage response (DDR) pathways, including the Fanconi Anemia (FA) and the ATR-CHK1 signaling pathways, which attempt to repair the lesion or trigger apoptosis if the damage is irreparable.
Quantitative Data Presentation
While specific in vivo imaging and quantitative biodistribution data for this compound are not extensively available in published literature, the following tables provide a template for presenting such data, populated with representative values based on studies of other radiolabeled small molecules and the known properties of alkylating agents. These tables are intended for comparative analysis of this compound distribution across different imaging modalities and time points.
Table 1: Representative Biodistribution of [¹⁸F]this compound in Tumor-Bearing Mice Determined by PET Imaging (%ID/g)
| Organ | 1 hour Post-Injection | 4 hours Post-Injection | 24 hours Post-Injection |
| Blood | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Heart | 1.8 ± 0.4 | 0.6 ± 0.1 | 0.2 ± 0.08 |
| Lungs | 3.1 ± 0.7 | 1.0 ± 0.3 | 0.4 ± 0.1 |
| Liver | 15.2 ± 2.8 | 10.5 ± 1.9 | 3.2 ± 0.8 |
| Spleen | 4.5 ± 1.1 | 3.2 ± 0.8 | 1.1 ± 0.3 |
| Kidneys | 10.8 ± 2.1 | 5.1 ± 1.2 | 1.5 ± 0.4 |
| Muscle | 0.9 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.04 |
| Bone | 2.1 ± 0.6 | 1.8 ± 0.5 | 0.9 ± 0.2 |
| Tumor | 5.5 ± 1.3 | 6.8 ± 1.5 | 4.5 ± 1.0 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation (n=5 mice per group). These are representative values and should be replaced with experimental data.
Table 2: Representative Biodistribution of [⁹⁹ᵐTc]this compound in Tumor-Bearing Rats Determined by SPECT Imaging (%ID/g)
| Organ | 2 hours Post-Injection | 6 hours Post-Injection | 24 hours Post-Injection |
| Blood | 2.1 ± 0.4 | 0.6 ± 0.1 | 0.1 ± 0.03 |
| Heart | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.06 |
| Lungs | 2.8 ± 0.6 | 0.9 ± 0.2 | 0.3 ± 0.1 |
| Liver | 18.3 ± 3.5 | 12.1 ± 2.4 | 4.1 ± 0.9 |
| Spleen | 5.2 ± 1.0 | 3.9 ± 0.7 | 1.3 ± 0.4 |
| Kidneys | 12.5 ± 2.5 | 6.2 ± 1.4 | 1.8 ± 0.5 |
| Muscle | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.02 |
| Bone | 2.5 ± 0.7 | 2.1 ± 0.6 | 1.2 ± 0.3 |
| Tumor | 4.8 ± 1.1 | 6.2 ± 1.4 | 3.9 ± 0.8 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation (n=5 rats per group). These are representative values and should be replaced with experimental data.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of labeled this compound and its application in in vivo imaging studies.
Protocol 1: Radiolabeling of this compound for PET Imaging with Fluorine-18
This protocol describes a hypothetical method for the synthesis of [¹⁸F]this compound, which can be adapted from established radiofluorination methods for small molecules.
Materials:
-
This compound precursor (e.g., a tosylated or mesylated analogue of this compound)
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
HPLC system with a semi-preparative C18 column
-
Radio-TLC scanner
-
Sterile saline for injection
Procedure:
-
Precursor Synthesis: Synthesize a suitable precursor of this compound with a leaving group (e.g., tosylate or mesylate) on one of the terminal carbons of the heptanediol backbone.
-
[¹⁸F]Fluoride Activation: Dry the cyclotron-produced [¹⁸F]fluoride in the presence of K₂₂₂ and K₂CO₃ in anhydrous acetonitrile to form the reactive [¹⁸F]F⁻/K₂₂₂/K⁺ complex.
-
Radiolabeling Reaction: Add the this compound precursor to the activated [¹⁸F]fluoride solution and heat at 80-120°C for 10-20 minutes to facilitate the nucleophilic substitution reaction.
-
Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate [¹⁸F]this compound from unreacted precursor and byproducts.
-
Quality Control: Confirm the radiochemical purity and identity of [¹⁸F]this compound using radio-TLC and analytical HPLC.
-
Formulation: Evaporate the HPLC solvent and formulate the purified [¹⁸F]this compound in sterile saline for intravenous injection.
Protocol 2: In Vivo PET Imaging of [¹⁸F]this compound in a Murine Xenograft Model
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
-
Tumor cells (e.g., a human cancer cell line sensitive to this compound) are implanted subcutaneously in the flank. Tumors are allowed to grow to approximately 100-200 mm³.
Imaging Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (2% in oxygen).
-
Radiotracer Injection: Inject approximately 5-10 MBq of [¹⁸F]this compound in 100-200 µL of saline via the tail vein.
-
Dynamic PET Scan: Immediately after injection, acquire a dynamic PET scan for 60 minutes to observe the initial distribution and clearance kinetics.
-
Static PET/CT Scans: Acquire static PET/CT scans at 1, 4, and 24 hours post-injection to assess the biodistribution at later time points. The CT scan provides anatomical reference.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over major organs and the tumor to calculate the percentage of injected dose per gram of tissue (%ID/g).
Protocol 3: Radiolabeling of this compound for SPECT Imaging with Technetium-99m
This protocol outlines a hypothetical approach for labeling this compound with ⁹⁹ᵐTc using a bifunctional chelator.
Materials:
-
This compound modified with a chelator (e.g., DTPA or HYNIC)
-
⁹⁹ᵐTc-pertechnetate eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Stannous chloride (SnCl₂)
-
Saline for injection
Procedure:
-
Chelator Conjugation: Chemically conjugate a bifunctional chelator (e.g., DTPA-NHS ester) to this compound, typically by modifying one of the sulfamate groups or the heptane backbone.
-
Radiolabeling:
-
Add the this compound-chelator conjugate to a sterile vial.
-
Add a solution of stannous chloride to the vial to reduce the ⁹⁹ᵐTc.
-
Add the ⁹⁹ᵐTc-pertechnetate solution and incubate at room temperature for 15-30 minutes.
-
-
Quality Control: Assess the radiochemical purity of [⁹⁹ᵐTc]Tc-Hepsulfam using radio-TLC.
-
Formulation: The final product is typically used directly for injection after confirming high radiochemical purity.
Protocol 4: In Vivo SPECT/CT Imaging of [⁹⁹ᵐTc]Tc-Hepsulfam
Animal Model:
-
As described in Protocol 2, but rats can also be used for SPECT imaging.
Imaging Procedure:
-
Animal Preparation: Anesthetize the animal as described previously.
-
Radiotracer Injection: Inject approximately 20-40 MBq of [⁹⁹ᵐTc]Tc-Hepsulfam intravenously.
-
SPECT/CT Imaging: Acquire whole-body SPECT/CT images at 2, 6, and 24 hours post-injection.
-
Image Analysis: Reconstruct and analyze the images as described for PET imaging to determine the biodistribution in %ID/g.
Protocol 5: Fluorescent Labeling of this compound for Intracellular Imaging
This protocol describes a general method for fluorescently labeling this compound for in vitro and potentially ex vivo imaging.
Materials:
-
This compound derivative with a reactive group (e.g., an amine)
-
Amine-reactive fluorescent dye (e.g., a succinimidyl ester of a fluorophore like Cy5 or Alexa Fluor 647)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine or diisopropylethylamine (DIPEA)
Procedure:
-
Derivative Synthesis: Synthesize a derivative of this compound that incorporates a reactive functional group, such as a primary amine, without compromising its alkylating activity.
-
Conjugation: Dissolve the this compound derivative and the amine-reactive fluorescent dye in anhydrous DMF or DMSO. Add a base like triethylamine to catalyze the reaction. Stir at room temperature for several hours to overnight, protected from light.
-
Purification: Purify the fluorescently labeled this compound from unreacted dye and starting materials using column chromatography or HPLC.
-
Characterization: Confirm the successful conjugation and purity of the product using techniques like mass spectrometry and UV-Vis spectroscopy.
Protocol 6: Fluorescence Microscopy of Intracellular this compound Distribution
Cell Culture:
-
Grow a suitable cancer cell line on glass-bottom dishes or coverslips.
Procedure:
-
Cell Treatment: Treat the cells with the fluorescently labeled this compound at a desired concentration for various time points (e.g., 30 minutes, 2 hours, 6 hours).
-
Cell Staining (Optional): After treatment, cells can be co-stained with nuclear (e.g., DAPI) and/or other organelle-specific fluorescent dyes to determine the subcellular localization of this compound.
-
Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Imaging: Mount the coverslips on microscope slides and image using a confocal or widefield fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Image Analysis: Analyze the images to determine the intracellular distribution of the fluorescent this compound, such as its accumulation in the nucleus or other organelles.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers interested in studying the in vivo distribution of this compound. By employing radiolabeling and fluorescent labeling techniques in conjunction with advanced imaging modalities like PET, SPECT, and fluorescence microscopy, a deeper understanding of this compound's pharmacokinetics and target engagement can be achieved. This knowledge is invaluable for the rational design of more effective cancer therapies and for optimizing the clinical use of this potent alkylating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 3. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Stability Testing of Hepsulfam Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepsulfam is a bisulfamic ester with a mechanism of action similar to busulfan, belonging to the family of alkylsulfonate alkylating agents. It exerts its cytotoxic effects by forming covalent linkages with nucleophilic centers in DNA, leading to depurination, base miscoding, DNA strand scission, and cross-linking. The long-term stability of this compound in solution is a critical parameter that influences its safety, efficacy, and shelf-life. This document provides detailed application notes and protocols for conducting comprehensive long-term stability testing of this compound solutions, in accordance with ICH guidelines.
Data Presentation
Table 1: Long-Term Stability Data for this compound Solution (2 mg/mL) at 25°C/60% RH
| Time Point (Months) | Appearance | pH | Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 5.50 | 100.2 | < 0.1 |
| 3 | Clear, colorless solution | 5.48 | 99.5 | 0.5 |
| 6 | Clear, colorless solution | 5.45 | 98.9 | 1.1 |
| 9 | Clear, colorless solution | 5.42 | 98.2 | 1.8 |
| 12 | Clear, colorless solution | 5.40 | 97.6 | 2.4 |
| 18 | Clear, colorless solution | 5.37 | 96.5 | 3.5 |
| 24 | Clear, colorless solution | 5.35 | 95.3 | 4.7 |
Table 2: Accelerated Stability Data for this compound Solution (2 mg/mL) at 40°C/75% RH
| Time Point (Months) | Appearance | pH | Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 5.50 | 100.2 | < 0.1 |
| 1 | Clear, colorless solution | 5.41 | 98.1 | 1.9 |
| 2 | Clear, colorless solution | 5.32 | 96.2 | 3.8 |
| 3 | Clear, colorless solution | 5.25 | 94.5 | 5.5 |
| 6 | Slight yellow tint | 5.10 | 90.8 | 9.2 |
Table 3: Forced Degradation Studies of this compound Solution (2 mg/mL)
| Stress Condition | Duration | This compound Assay (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 85.2 | 1,7-heptanediol, Sulfamic acid |
| 0.1 M NaOH | 8 hours | 70.5 | 1,7-heptanediol, Sulfamic acid |
| 3% H₂O₂ | 24 hours | 92.8 | Oxidized derivatives of heptane chain |
| Heat (80°C) | 48 hours | 89.5 | 1,7-heptanediol |
| Photostability (ICH Q1B) | 1.2 million lux hours / 200 W h/m² | 99.1 | Minor unidentified degradants |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing
1. Objective: To evaluate the stability of this compound solution under long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) storage conditions.
2. Materials:
-
This compound drug substance
-
Water for Injection (WFI)
-
pH adjustment solutions (e.g., dilute HCl, NaOH)
-
Type I glass vials with appropriate stoppers and seals
-
Stability chambers
3. Procedure:
-
Prepare a bulk solution of this compound at the desired concentration (e.g., 2 mg/mL) in WFI.
-
Adjust the pH of the solution to the target value (e.g., 5.5).
-
Aseptically filter the solution through a 0.22 µm filter.
-
Fill the solution into sterile Type I glass vials, stopper, and seal.
-
Place the vials into stability chambers set at the specified long-term and accelerated conditions.
-
Withdraw samples at the predetermined time points (see Tables 1 and 2).
-
Analyze the samples for appearance, pH, this compound assay, and degradation products using the validated stability-indicating HPLC method (Protocol 3).
Protocol 2: Forced Degradation Studies
1. Objective: To identify potential degradation products and establish the degradation pathways for this compound.
2. Materials:
-
This compound solution (2 mg/mL)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or oven
-
Photostability chamber
3. Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 M HCl. Store at room temperature for 24 hours.
-
Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 M NaOH. Store at room temperature for 8 hours.
-
Oxidation: Mix equal volumes of this compound solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.
-
Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5]
-
Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 3) and other analytical techniques (e.g., LC-MS) to identify and characterize the degradation products.
Protocol 3: Stability-Indicating HPLC Method
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.
2. Chromatographic Conditions (based on methods for similar compounds like Busulfan):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
-
Specificity will be demonstrated by the ability of the method to resolve this compound from its degradation products generated during forced degradation studies.
Mandatory Visualizations
References
- 1. Stability-indicating high-performance liquid chromatographic assay of busulfan in aqueous and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Discover and identify unknown alkylation DNA adducts induced by sulfonates using prediction driven -MRM-profiling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an ultra-high performance liquid chromatography/UV method to quantify busulfan in plasma: application to therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Hepsulfam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepsulfam (1,7-heptanediol disulfamate) is an antineoplastic agent that functions as a DNA alkylating agent. Its mechanism of action involves the formation of DNA interstrand and DNA-protein cross-links, which are highly cytotoxic lesions. This DNA damage triggers cellular surveillance mechanisms known as cell cycle checkpoints, leading to a halt in cell cycle progression to allow for DNA repair. A common outcome of treatment with DNA cross-linking agents like this compound is the arrest of the cell cycle in the G2/M phase. Flow cytometry is a powerful technique to quantify this cell cycle arrest by measuring the DNA content of individual cells within a population. This document provides detailed protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Mechanism of this compound-Induced G2/M Cell Cycle Arrest
This compound's cytotoxic effect is primarily due to its ability to create covalent cross-links in the DNA.[1][2] This damage is recognized by the cell's DNA damage response (DDR) machinery. The presence of DNA cross-links activates the G2/M checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis.[3] This checkpoint is regulated by a complex signaling cascade.
The primary signaling pathway activated by DNA double-strand breaks and cross-links involves the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases, upon activation, phosphorylate and activate the downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1 and Chk2 then phosphorylate and inactivate the Cdc25 family of phosphatases. Cdc25 phosphatases are responsible for activating the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis. By inhibiting Cdc25, the Cyclin B1/CDK1 complex remains in an inactive, phosphorylated state, leading to a block in the G2 phase of the cell cycle and preventing the cell from proceeding into mitosis.[4]
Data Presentation
The following table provides representative data on the effects of a DNA cross-linking agent, cisplatin, on the cell cycle distribution of breast cancer cell lines T47D and MCF-7, as determined by flow cytometry. While this data is not for this compound specifically, it illustrates the typical dose-dependent increase in the G2/M population and decrease in the G0/G1 population observed with this class of compounds.
Table 1: Effect of Cisplatin on Cell Cycle Distribution in Breast Cancer Cells
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| T47D | Control | 65.4 ± 2.1 | 23.1 ± 1.5 | 11.5 ± 0.9 |
| Cisplatin (40 nM) | 45.2 ± 1.8 | 28.7 ± 1.2 | 26.1 ± 1.3 | |
| Cisplatin (80 nM) | 30.1 ± 1.5 | 32.5 ± 1.7 | 37.4 ± 1.9 | |
| MCF-7 | Control | 70.2 ± 2.5 | 18.9 ± 1.3 | 10.9 ± 0.8 |
| Cisplatin (40 nM) | 52.3 ± 2.0 | 25.4 ± 1.6 | 22.3 ± 1.1 | |
| Cisplatin (80 nM) | 38.6 ± 1.7 | 29.8 ± 1.4 | 31.6 ± 1.5 |
Data is representative of the effects of DNA cross-linking agents on the cell cycle.[3] Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7, A549) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 µM to 100 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. For time-course experiments, treat cells for different durations (e.g., 12, 24, and 48 hours). Include a vehicle control (medium with the same concentration of solvent used for this compound).
Protocol 2: Cell Preparation for Flow Cytometry
-
Harvesting Cells:
-
Aspirate the culture medium.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. This is a critical step to prevent cell clumping.
-
Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at 4°C for several days if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) Staining Solution (see below for recipe).
-
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Reagent Preparation
Propidium Iodide (PI) Staining Solution (10 mL):
| Component | Final Concentration | Amount |
| Phosphate Buffered Saline (PBS) | - | to 10 mL |
| Propidium Iodide (1 mg/mL stock) | 50 µg/mL | 500 µL |
| RNase A (10 mg/mL stock) | 100 µg/mL | 100 µL |
| Triton X-100 (10% stock) | 0.1% | 100 µL |
Store the staining solution at 4°C, protected from light.
Flow Cytometry Acquisition and Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a laser for PI excitation (typically a blue laser at 488 nm).
-
Set the instrument to detect PI fluorescence in the appropriate channel (typically FL2 or FL3, ~617 nm).
-
Ensure the flow cytometer is properly calibrated for linearity and doublet discrimination.
-
-
Data Acquisition:
-
Acquire data for at least 10,000-20,000 events per sample.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Create a histogram of the PI fluorescence signal (Area). The x-axis should be on a linear scale.
-
-
Data Analysis:
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris, and a pulse width vs. pulse area plot to exclude doublets.
-
Analyze the PI histogram of the single-cell population. You should observe two distinct peaks corresponding to the G0/G1 (2n DNA content) and G2/M (4n DNA content) phases, with the S phase population in between.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase (G0/G1, S, and G2/M).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G0/G1 peak | - Cell clumping- Inconsistent staining- High flow rate | - Ensure a single-cell suspension before fixation.- Filter the cell suspension through a nylon mesh.- Ensure thorough mixing during staining.- Use a lower flow rate during acquisition. |
| Broad S phase | - Asynchronous cell population (normal)- Incomplete RNase digestion | - This is expected in a proliferating population.- Ensure RNase A is active and incubation time is sufficient. |
| No distinct G2/M peak | - Low number of cells in G2/M- Inappropriate gating | - Ensure the cell population is actively proliferating.- Check gating strategy to include all single cells. |
| High background fluorescence | - Incomplete removal of unbound PI- RNA staining | - Wash cells properly after staining.- Ensure RNase A is added to the staining solution. |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of this compound-induced cell cycle arrest. By understanding the underlying mechanism of action and employing robust experimental procedures, it is possible to accurately quantify the effects of this compound on cell cycle progression, providing valuable insights for cancer research and drug development.
References
- 1. DNA Damage Mediated S and G2 Checkpoints in Human Embryonal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Hepsulfam Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the alkylating agent hepsulfam in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: The primary mechanism of resistance to this compound involves the Glutathione (GSH) detoxification system, mediated by the enzyme Glutathione S-transferase (GST), particularly the pi isoform (GST-pi).[1][2] Elevated levels of GST-pi correlate with increased resistance to this compound.[1][2] This enzyme catalyzes the conjugation of this compound to GSH, leading to its detoxification and efflux from the cell, thereby reducing its cytotoxic efficacy.
Q2: How can I determine if the GST/GSH system is responsible for the observed resistance in my cell line?
A2: You can investigate the role of the GST/GSH system through several experiments:
-
Western Blot Analysis: Measure the protein expression levels of GST-pi in your resistant cell line compared to a sensitive parental line. Higher levels in the resistant line would suggest its involvement.
-
GSH Depletion Studies: Treat your resistant cells with an agent that depletes intracellular GSH, such as buthionine sulfoximine (BSO), and then expose them to this compound.[1] A significant increase in sensitivity to this compound after GSH depletion would confirm the role of this pathway.
-
Mass Spectrometry: Analyze cell lysates for the presence of this compound-GSH conjugates. Detecting these conjugates provides direct evidence of the detoxification pathway being active.
Q3: What strategies can I employ to overcome this compound resistance in my experiments?
A3: There are two main strategies to counteract this compound resistance mediated by the GST/GSH system:
-
Inhibition of Glutathione S-transferase (GST): Utilize small molecule inhibitors that target GST-pi. Ethacrynic acid is a known inhibitor of GST enzymes and has been used to circumvent resistance to alkylating agents. More specific inhibitors of GST-pi, such as TER 199, have also been developed.
-
Depletion of Intracellular Glutathione (GSH): Reduce the levels of the substrate for the detoxification reaction. Buthionine sulfoximine (BSO) is a potent and specific inhibitor of gamma-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis, and can effectively deplete intracellular GSH levels.
Troubleshooting Guides
Problem: Inconsistent results in this compound cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure logarithmic growth during the drug treatment period. High or low confluency can affect drug sensitivity. |
| Drug Stability | Prepare fresh this compound solutions for each experiment, as alkylating agents can be unstable in solution. |
| Assay Variability | Ensure consistent incubation times and conditions. For MTT assays, ensure complete solubilization of formazan crystals before reading absorbance. For clonogenic assays, allow sufficient time for colony formation (typically 1-3 weeks). |
Problem: Difficulty in interpreting Western blot for GST-pi.
| Possible Cause | Troubleshooting Step |
| Poor Antibody Signal | Optimize antibody concentration and incubation time. Ensure the use of an appropriate secondary antibody and detection reagent. |
| Non-specific Bands | Increase the stringency of washing steps. Use a blocking buffer appropriate for your antibody and membrane type. |
| Loading Control Issues | Use a reliable loading control (e.g., β-actin, GAPDH) to normalize for protein loading variations. |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after drug treatment.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound
-
6-well plates
-
Fixation solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet)
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 hours). Include a vehicle-treated control.
-
Incubation: After treatment, wash the cells with PBS and replace with fresh, drug-free medium. Incubate for 1-3 weeks, or until colonies are visible in the control wells.
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with fixation solution for 15-30 minutes. Stain with crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 24-72 hours). Include a vehicle-treated control.
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Sensitive (Parental) | 5.0 | 1 |
| Resistant | 25.0 | 5 |
Table 2: Effect of BSO on this compound Sensitivity in Resistant Cell Line
| Treatment | This compound IC50 (µM) | Fold Reversal of Resistance |
| This compound alone | 25.0 | - |
| This compound + BSO (10 µM) | 8.0 | 3.1 |
Visualizations
Caption: this compound resistance pathway mediated by GST-pi.
Caption: Workflow for overcoming this compound resistance.
References
Improving the solubility of Hepsulfam for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of Hepsulfam for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bisulfamic ester that is structurally similar to busulfan and functions as an alkylating agent.[1] Its primary mechanism of action involves forming covalent bonds with nucleophilic centers in DNA. This leads to DNA-DNA and DNA-protein cross-linking, specifically interstrand cross-links, which inhibit DNA replication and result in cytotoxicity.[1]
Q2: What are the main challenges in preparing this compound for in vivo studies?
A2: The primary challenge with this compound is its poor aqueous solubility, which can lead to difficulties in preparing formulations suitable for in vivo administration, potentially causing issues with bioavailability and reproducibility of results.
Q3: What are the general strategies to improve the solubility of a poorly soluble compound like this compound?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs for in vivo studies. These include:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Surfactants: Employing agents that increase the stability of a solution.
-
Cyclodextrins: Utilizing these to form inclusion complexes that enhance aqueous solubility.[2][3]
-
Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS).
-
Particle size reduction: Decreasing the particle size to increase the surface area for dissolution.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound for in vivo studies.
Problem 1: this compound precipitates out of solution during formulation or upon dilution.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Prepare a stock solution in an organic solvent like DMSO and then dilute it into the final aqueous vehicle. |
| Incorrect solvent system | Test different co-solvent systems. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, and Tween 80 in saline. |
| Temperature effects | Ensure the formulation is prepared and stored at an appropriate temperature. Some compounds are less soluble at lower temperatures. |
| pH of the vehicle | Check the pH of your formulation vehicle. This compound's solubility can be influenced by pH. |
Problem 2: Inconsistent or no therapeutic effect observed in vivo.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability | Consider the route of administration. Intraperitoneal (IP) injection may offer better bioavailability than oral gavage for poorly soluble compounds. |
| Precipitation at the injection site | Visually inspect the injection site post-administration for any signs of precipitation. If observed, re-evaluate the formulation for better stability upon injection. |
| Suboptimal dosing | Conduct a dose-escalation study to determine the optimal effective dose for your specific animal model. |
| Vehicle-related issues | Ensure the vehicle itself is not causing adverse effects that could interfere with the therapeutic outcome. |
Problem 3: Adverse effects or toxicity observed in animals.
| Possible Cause | Troubleshooting Step |
| Vehicle toxicity | High concentrations of some organic solvents, like DMSO, can be toxic to animals. Reduce the concentration of the organic solvent in the final formulation or consider alternative, less toxic vehicles. |
| On-target toxicity | As an alkylating agent, this compound can affect normal proliferating cells. Monitor animals closely for signs of distress and consider adjusting the dose or administration schedule. |
| Formulation instability | Ensure the formulation is prepared fresh before each use to avoid degradation products that may have their own toxicities. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | 3.6 - 2.7 | PubChem CID 100606 |
| Buffer, pH 4 | 5.0 - 3.3 | PubChem CID 100606 |
| Buffer, pH 9 | 5.6 - 3.7 | PubChem CID 100606 |
| Ethanol | > 10.6 | PubChem CID 100606 |
| Dimethylacetamide | > 10.0 | PubChem CID 100606 |
| DMSO | > 11.2 | PubChem CID 100606 |
| Chloroform | < 0.7 | PubChem CID 100606 |
| PEG 300 | Data not available. Solubility testing is recommended. | |
| Tween 80 | Data not available. Solubility testing is recommended. | |
| Cyclodextrins | Data not available. Solubility testing is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection in Mice
This protocol is a general guideline and may require optimization based on your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG 300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and dosing volume.
-
Prepare the vehicle solution: In a sterile vial, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for poorly soluble compounds is:
-
10% DMSO
-
40% PEG 300
-
5% Tween 80
-
45% Sterile Saline
-
-
Dissolve this compound:
-
First, dissolve the weighed this compound powder in the DMSO component of the vehicle. Vortex or sonicate briefly to ensure complete dissolution.
-
Add the PEG 300 and Tween 80 to the this compound-DMSO solution and mix thoroughly.
-
Finally, add the sterile saline to reach the final volume and concentration. Mix until a clear solution is obtained.
-
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation.
-
Administration:
-
Administer the formulation to mice via intraperitoneal (IP) injection.
-
The recommended maximum IP injection volume for a mouse is 10 mL/kg.[4]
-
Always prepare the formulation fresh on the day of injection.
-
Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice
Procedure:
-
Restrain the mouse: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse so its head is pointing slightly downwards.
-
Locate the injection site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Insert the needle: Insert a 27-gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate: Gently pull back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Inject: Slowly and steadily inject the calculated volume of the this compound formulation.
-
Withdraw the needle: Withdraw the needle and return the mouse to its cage.
-
Monitor: Observe the mouse for any immediate adverse reactions.
Visualizations
Caption: Workflow for this compound formulation and in vivo administration.
Caption: this compound-induced DNA damage and cellular response pathways.
References
- 1. Reactome | Reversible DNA damage induced by alkylating chemotherapeutic drugs [reactome.org]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
Minimizing off-target effects of Hepsulfam treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hepsulfam. The focus is on minimizing and managing off-target effects to ensure the validity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a DNA inhibitor. Its primary mechanism of action involves the formation of DNA interstrand cross-links, which are more numerous and induced to a higher level compared to the related compound busulfan.[1][2] This activity leads to the inhibition of DNA replication and, ultimately, cell death. This compound also induces DNA-protein cross-links.[1][2]
Q2: What are the main off-target effects observed with this compound treatment?
The principal and dose-limiting off-target effect of this compound is hematological toxicity, specifically prolonged thrombocytopenia (a low platelet count) and granulocytopenia (a low count of a type of white blood cell).[3] This myelosuppression is a common off-target effect of many chemotherapeutic agents that target DNA replication, as hematopoietic stem cells are highly proliferative. In a Phase I clinical trial, this toxicity was found to be cumulative.
Q3: How does the cytotoxicity of this compound compare between cancer cells and normal cells?
This compound has demonstrated greater cytotoxicity in various human tumor cell lines, including leukemia and colon carcinoma, compared to busulfan. However, it also exhibits toxicity towards normal hematopoietic cells. Studies have shown that normal peripheral blood cells can be more sensitive to this compound than cells isolated from patients with chronic myelogenous leukemia (CML). This highlights the narrow therapeutic window and the importance of monitoring for off-target hematological effects.
Q4: Are there any known strategies to specifically reduce this compound's off-target effects?
Currently, there is limited published research on strategies developed specifically for mitigating this compound's off-target effects. However, general principles for managing chemotherapy-induced myelosuppression are applicable. These include careful dose optimization, monitoring of blood counts, and the potential use of supportive care measures such as growth factors. Further research into combination therapies or novel drug delivery systems could also pave the way for reducing off-target toxicity while maintaining anti-tumor efficacy.
Troubleshooting Guides
Issue 1: Excessive cytotoxicity in non-target cells in vitro.
Possible Cause: The concentration of this compound used may be too high, leading to indiscriminate cell killing.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cancer cell line and a relevant normal (e.g., hematopoietic progenitor) cell line.
-
Concentration Optimization: Select a concentration range for your experiments that maximizes the therapeutic window, i.e., the range where toxicity to cancer cells is high and toxicity to normal cells is minimized.
-
Incubation Time: Consider reducing the incubation time with this compound. Shorter exposure times may be sufficient to induce apoptosis in cancer cells while minimizing damage to non-target cells.
Issue 2: Significant myelosuppression observed in animal models.
Possible Cause: The administered dose of this compound is causing severe bone marrow toxicity, a known off-target effect.
Troubleshooting Steps:
-
Dose Fractionation: Instead of a single high dose, consider administering this compound in a fractionated dosing schedule (e.g., smaller doses given more frequently). This approach can sometimes reduce peak toxicity to normal tissues while maintaining anti-tumor activity.
-
Supportive Care: Implement supportive care measures in your animal model studies. This could include the administration of granulocyte colony-stimulating factor (G-CSF) to stimulate the production of neutrophils and reduce the severity and duration of neutropenia.
-
Combination Therapy: Explore combination therapies where a lower, less toxic dose of this compound can be combined with another anti-cancer agent that has a different mechanism of action and non-overlapping toxicities.
Quantitative Data Summary
The following tables summarize key quantitative data related to the on-target and off-target effects of this compound.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | This compound Sensitivity Relative to Busulfan | Reference |
| L1210 Leukemia | 7-fold more sensitive | |
| Human Leukemia (HL-60, K562) | More cytotoxic | |
| Human Colon Carcinoma (BE, HT-29) | More cytotoxic |
Table 2: Hematological Toxicity of this compound in Phase I Clinical Trial
| Dose Level | Course Number | Number of Patients with Grade 3 or 4 Thrombocytopenia | Total Patients |
| ≥ 210 mg/m² | 1 | 3 | 15 |
| ≥ 210 mg/m² | 2 | 4 | 9 |
| ≥ 210 mg/m² | 3 | 2 | 2 |
Data from a Phase I trial where this compound was given as a single i.v. dose every 21-35 days. The maximally tolerated dose was determined to be 210 mg/m² due to cumulative hematological toxicity.
Experimental Protocols
Protocol 1: In Vitro Assessment of Hematological Toxicity using Colony-Forming Unit (CFU) Assay
This protocol allows for the assessment of this compound's toxicity on hematopoietic progenitor cells.
Materials:
-
Human or murine bone marrow mononuclear cells
-
Methylcellulose-based medium (e.g., MethoCult™)
-
This compound stock solution
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Cytokines (e.g., SCF, IL-3, IL-6, EPO, G-CSF, GM-CSF)
-
35 mm culture dishes
Procedure:
-
Prepare a single-cell suspension of bone marrow mononuclear cells.
-
Prepare serial dilutions of this compound in IMDM.
-
In a sterile tube, mix the bone marrow cells, the appropriate this compound dilution (or vehicle control), and the methylcellulose-based medium containing cytokines.
-
Plate 1.1 mL of the cell suspension into each 35 mm culture dish in duplicate.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
After 10-14 days, score the colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
Calculate the percentage of colony survival relative to the vehicle control to determine the inhibitory effect of this compound.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
References
Troubleshooting inconsistent results in Hepsulfam assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Hepsulfam assays. This compound, a DNA alkylating agent, is primarily evaluated through cytotoxicity and DNA damage assays. Inconsistent results in these assays can arise from a variety of factors, from experimental technique to the inherent biological variability of the systems being studied. This guide offers detailed insights and solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (1,7-heptanediol disulfamate) is an antineoplastic agent that functions as a DNA alkylating agent. Its mechanism of action involves the formation of covalent bonds with DNA, leading to both DNA interstrand cross-links and DNA-protein cross-links[1][2]. These cross-links disrupt DNA replication and transcription, ultimately triggering cell death (apoptosis) in rapidly dividing cancer cells[3]. The major site of monofunctional alkylation by this compound is the N7 position of guanine[2].
Q2: What are the primary assays used to assess this compound's activity?
The primary assays for evaluating this compound fall into two main categories:
-
Cytotoxicity Assays: These assays measure the dose-dependent effect of this compound on cell viability and proliferation. A common example is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity as an indicator of cell viability[4].
-
DNA Damage Assays: These assays directly measure the extent of DNA damage induced by this compound. The alkaline comet assay is a sensitive method to detect DNA single-strand and double-strand breaks. Other methods can be used to quantify specific types of damage, such as interstrand cross-links.
Q3: Why am I seeing significant variability in my cytotoxicity (e.g., MTT) assay results with this compound?
Inconsistent results in MTT assays can stem from several factors:
-
Cell Health and Density: Ensure cells are in the logarithmic growth phase and are evenly seeded. Over-confluent or unhealthy cells will yield unreliable results.
-
Reagent Handling: MTT reagent is light-sensitive and should be protected from light. Ensure complete solubilization of the formazan crystals before reading the absorbance.
-
Incubation Times: Inconsistent incubation times with this compound or the MTT reagent can lead to variability. Use a multichannel pipette for simultaneous additions where possible.
-
Compound Precipitation: this compound, like other small molecules, may precipitate at high concentrations in culture media. Visually inspect wells for any precipitation.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. To mitigate this, fill the peripheral wells with sterile media or PBS and do not use them for experimental data.
Q4: My comet assay results for this compound-induced DNA damage are not reproducible. What should I check?
Reproducibility issues in the comet assay are often traced back to technical inconsistencies:
-
Lysis Conditions: Ensure complete cell lysis to release the nuclear DNA. Incomplete lysis can result in "hazy" comets.
-
Alkaline Unwinding and Electrophoresis: The duration and pH of the alkaline unwinding step are critical for detecting single-strand breaks. Maintain consistent voltage and buffer temperature during electrophoresis.
-
Slide Preparation: Ensure slides are clean and evenly coated with agarose to prevent cells from detaching.
-
Staining: Use a consistent staining and washing procedure to avoid high background fluorescence.
-
Scoring: Use standardized software settings for comet scoring to ensure objectivity.
Data Presentation
This compound vs. Busulfan Cytotoxicity
This compound has demonstrated greater cytotoxicity compared to its structural analog, Busulfan, in various cancer cell lines. This increased potency is attributed to its higher efficiency in inducing DNA interstrand cross-links.
| Cell Line | Drug | Exposure Time | Assay Type | Result | Reference |
| L1210 (Mouse Leukemia) | This compound | 2 hours | Colony Formation | 7-fold more sensitive than Busulfan | |
| HL-60 (Human Leukemia) | This compound | 12 hours | Not Specified | More cytotoxic than Busulfan | |
| K562 (Human Leukemia) | This compound | 12 hours | Not Specified | More cytotoxic than Busulfan | |
| BE (Human Colon Carcinoma) | This compound | Not Specified | Not Specified | More cytotoxic than Busulfan | |
| HT-29 (Human Colon Carcinoma) | This compound | Not Specified | Not Specified | More cytotoxic than Busulfan | |
| Various Human Tumor Cell Lines (Lung, Melanoma, Kidney, Breast, Colon, Ovary, Brain) | This compound | Continuous | 14C-glucose to 14CO2 conversion | More cytotoxic than Busulfan |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol is a standard procedure for assessing cell viability after treatment with this compound.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm and 630 nm reference wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals. Incubate for an additional 2-4 hours at room temperature in the dark, with gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Detailed Methodology for Alkaline Comet Assay
This protocol outlines the steps to detect DNA strand breaks induced by this compound.
Materials:
-
This compound-treated and control cells
-
Microscope slides pre-coated with normal melting point agarose
-
Low melting point agarose (LMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline unwinding and electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest and resuspend this compound-treated and control cells in ice-cold PBS to obtain a single-cell suspension.
-
Slide Preparation: Mix a small volume of the cell suspension with LMPA and quickly layer it onto a pre-coated slide. Allow the agarose to solidify on a cold surface.
-
Lysis: Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage to the electrophoresis tank (typically 25V) for 20-30 minutes to allow the fragmented DNA to migrate out of the nucleus, forming the "comet tail".
-
Neutralization and Staining: Gently remove the slides from the tank, neutralize them with a neutralization buffer, and stain with a fluorescent DNA dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze the extent of DNA damage (e.g., % tail DNA, tail moment) using specialized software.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for a typical MTT cytotoxicity assay.
Caption: A logical approach to troubleshooting inconsistent results.
References
Technical Support Center: Optimization of Hepsulfam Dosage for Preclinical Models
Welcome to the technical support center for Hepsulfam (NSC 329680), an antineoplastic agent with significant preclinical antitumor activity. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for their preclinical cancer models by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data from preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a DNA inhibiting agent with a close structural similarity to busulfan. Its primary mechanism of action involves the formation of DNA interstrand cross-links, which is a form of DNA damage that can trigger cell death in cancer cells.[1] Compared to busulfan, this compound has been shown to be a more potent inducer of these cross-links and exhibits greater cytotoxicity in various cancer cell lines, including L1210 leukemia.[1]
Q2: What are the known dose-limiting toxicities of this compound in preclinical and clinical studies?
A2: In preclinical studies with nude mice, the approximate 10% lethal dose (LD10) for a single intraperitoneal injection of this compound was determined to be 150 mg/kg. In Phase I clinical trials, the dose-limiting toxicities observed were prolonged thrombocytopenia (low platelet count) and granulocytopenia (low granulocyte count).[2] These hematological toxicities were found to be cumulative with repeated dosing.
Q3: Which preclinical models have shown sensitivity to this compound?
A3: this compound has demonstrated significant antitumor activity in the murine L1210 leukemia model. Additionally, it has shown superior in vivo activity compared to busulfan in a large cell lung cancer xenograft and a gastric carcinoma model.
Q4: How does the route of administration impact the efficacy and toxicity of this compound?
A4: The route of administration is a critical factor in determining the pharmacokinetic profile, efficacy, and toxicity of a drug. While specific comparative studies for this compound's administration routes are not extensively detailed in the available literature, intraperitoneal (i.p.) and intravenous (i.v.) injections are common in preclinical settings. The choice of administration should be guided by the experimental model and the desired systemic exposure.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dosage in preclinical models.
| Issue | Potential Cause | Troubleshooting Steps |
| High toxicity and animal mortality | The initial dose is too high. | - Start with a lower dose, for example, one-tenth of the reported approximate LD10 (150 mg/kg in nude mice).- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.- Monitor animals closely for signs of toxicity such as weight loss, lethargy, and ruffled fur. |
| Lack of tumor response | The dose is too low or the dosing schedule is suboptimal. | - Gradually escalate the dose in subsequent cohorts to find the optimal therapeutic window.- Consider alternative dosing schedules (e.g., more frequent administration of lower doses) to maintain therapeutic drug levels.- Ensure the chosen preclinical model is sensitive to this compound. |
| Variability in tumor response | Inconsistent drug formulation or administration. | - Ensure this compound is properly solubilized and the formulation is homogeneous.- Standardize the administration technique to ensure consistent dosing across all animals.- Use a sufficient number of animals per group to account for biological variability. |
| Unexpected side effects | Off-target effects or vehicle-related toxicity. | - Carefully observe and document all clinical signs in the animals.- Include a vehicle-only control group to differentiate between drug- and vehicle-related effects.- Consider necropsy and histopathology of major organs to identify any target organ toxicity. |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data for this compound from preclinical investigations.
Table 1: Acute Toxicity of this compound in Nude Mice
| Parameter | Value | Administration Route | Animal Model |
| Approximate LD10 | 150 mg/kg | Single bolus injection i.p. | Nude mice |
Table 2: In Vivo Efficacy of this compound in Human Tumor Xenografts
| Tumor Model | Administration | Efficacy | Comparison |
| Large cell lung cancer xenograft | i.p. | Superior activity | Compared to busulfan |
| Gastric carcinoma model | i.p. | Superior activity | Compared to busulfan |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound dosage optimization.
Dose-Range Finding and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the MTD of this compound in a specific preclinical model.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice for L1210 leukemia, or nude mice for xenografts).
-
Group Allocation: Divide animals into cohorts of at least 5 animals per group.
-
Dose Escalation:
-
Start with a conservative dose (e.g., 15 mg/kg, which is 10% of the approximate LD10).
-
Administer a single intraperitoneal (i.p.) injection of this compound.
-
In subsequent cohorts, escalate the dose by a predetermined factor (e.g., 1.5x or 2x) until signs of dose-limiting toxicity are observed.
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture) twice daily.
-
Define dose-limiting toxicity (e.g., >20% body weight loss, severe lethargy).
-
-
MTD Determination: The MTD is defined as the highest dose that does not induce dose-limiting toxicities in the majority of the animals in a cohort.
In Vivo Efficacy Study in a Murine Leukemia Model (L1210)
Objective: To evaluate the antitumor efficacy of this compound at its MTD.
Methodology:
-
Tumor Inoculation: Inoculate mice with L1210 leukemia cells intraperitoneally.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group (at the predetermined MTD).
-
-
Drug Administration: Begin treatment 24 hours after tumor inoculation. Administer this compound according to a defined schedule (e.g., single i.p. injection on day 1).
-
Efficacy Endpoint: Monitor the survival of the animals. The primary endpoint is the increase in lifespan (%ILS) of the treated group compared to the control group.
-
Data Analysis: Calculate the median survival time for each group and determine the %ILS using the formula: %ILS = [(Median survival of treated group / Median survival of control group) - 1] x 100.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound leading to cancer cell death.
Experimental Workflow for this compound Dose Optimization
Caption: A typical workflow for determining the optimal dose of this compound in preclinical models.
Troubleshooting Logic for High Toxicity
Caption: A decision tree for troubleshooting high toxicity in this compound experiments.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Hepsulfam-related myelosuppression in experimental settings. Given the limited publicly available data specifically for this compound, the strategies outlined below are based on its mechanism as a bifunctional alkylating agent and data from other similar cytotoxic agents. Researchers should validate these approaches for their specific this compound-based experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and provides potential solutions.
Issue 1: Excessive Myelosuppression Observed at a Pre-defined this compound Concentration
Possible Causes:
-
High sensitivity of the cell line or animal model to this compound.
-
Inaccurate dosing or calculation.
-
Cumulative toxicity from previous treatments.
Troubleshooting Steps:
-
Verify Dosing: Double-check all calculations, stock solution concentrations, and dilution factors for this compound.
-
Dose-Response Curve: If not already performed, conduct a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound on relevant hematopoietic progenitor cells (e.g., using a Colony-Forming Unit assay). This will help in selecting a more appropriate starting dose.
-
Dose Fractionation: Consider administering this compound in divided doses over a longer period, which may reduce peak toxicity while maintaining efficacy. This needs to be validated for its impact on the intended therapeutic effect.
-
Implement Myeloprotective Strategies: Refer to the strategies outlined in the FAQ section, such as the co-administration of cytoprotective or myeloprotective agents.
Issue 2: High Variability in Myelosuppression Between Experimental Subjects
Possible Causes:
-
Inconsistent this compound administration.
-
Biological variability among subjects (e.g., age, weight, genetic background).
-
Differences in the gut microbiome, which can influence drug metabolism and toxicity.
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent timing, route, and technique of this compound administration for all subjects.
-
Subject Stratification: Group experimental subjects based on relevant parameters (e.g., baseline blood counts, age) to reduce variability within experimental groups.
-
Increase Sample Size: A larger number of subjects per group can help to account for biological variability and increase the statistical power of the experiment.
-
Monitor Baseline Health: Ensure all subjects are healthy and have comparable baseline hematological parameters before starting the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced myelosuppression?
This compound is a bifunctional alkylating agent, structurally similar to busulfan. Its primary mechanism of action involves the formation of covalent bonds with DNA, leading to DNA interstrand cross-links and DNA-protein cross-links.[1][2][3] This DNA damage is particularly toxic to rapidly dividing cells, such as hematopoietic stem and progenitor cells (HSPCs) in the bone marrow. The disruption of DNA replication and transcription in HSPCs leads to apoptosis and cell cycle arrest, resulting in a decreased production of mature blood cells (neutrophils, platelets, and red blood cells) and subsequent myelosuppression.[4][5]
Q2: What are the primary strategies to reduce this compound-related myelosuppression?
There are three main strategies to mitigate chemotherapy-induced myelosuppression, which can be adapted for this compound:
-
Dose Modification: Adjusting the dose or schedule of this compound administration.
-
Supportive Care: Using hematopoietic growth factors to stimulate the production of specific blood cell lineages.
-
Prophylactic Administration of Protective Agents: Co-administering cytoprotective or myeloprotective agents to shield normal cells from this compound's toxicity.
Q3: How can I implement dose modification for this compound in my experiments?
While specific dose modification guidelines for this compound are not widely established, a general approach based on the degree of myelosuppression observed can be adopted. The following table provides a sample dose adjustment schedule based on absolute neutrophil count (ANC) and platelet count, which should be adapted and validated for your specific experimental model.
| Absolute Neutrophil Count (ANC) (x 10⁹/L) | Platelet Count (x 10⁹/L) | Recommended this compound Dose |
| ≥1.5 | ≥100 | 100% of intended dose |
| 1.0 - <1.5 | 75 - <100 | 75% of intended dose |
| 0.5 - <1.0 | 50 - <75 | 50% of intended dose |
| <0.5 | <50 | Hold treatment until recovery |
This table is a guideline and should be adapted based on experimental outcomes and institutional policies.
Q4: Can Granulocyte-Colony Stimulating Factor (G-CSF) be used to manage this compound-induced neutropenia?
Yes, G-CSF (e.g., filgrastim, pegfilgrastim) is a standard supportive care measure for chemotherapy-induced neutropenia. G-CSF stimulates the proliferation and differentiation of neutrophil progenitors, thereby reducing the duration and severity of neutropenia.
Experimental Considerations:
-
Timing of Administration: G-CSF should be administered 24 to 72 hours after this compound administration. Administering it concurrently with or immediately prior to chemotherapy can increase myelosuppression.
-
Dosage: The appropriate dose will depend on the animal model and the severity of neutropenia. Consult relevant literature for dosing guidelines in your specific model.
-
Monitoring: Monitor neutrophil counts regularly to assess the efficacy of G-CSF treatment.
Q5: What is the role of Amifostine in protecting against this compound-induced myelosuppression?
Amifostine is a broad-spectrum cytoprotective agent that can protect normal tissues from the toxic effects of chemotherapy and radiation. It is a prodrug that is converted to its active metabolite, WR-1065, by alkaline phosphatase in normal tissues. WR-1065 is a potent scavenger of free radicals and can bind to and detoxify reactive metabolites of alkylating agents, thereby protecting DNA from damage.
Experimental Considerations:
-
Timing of Administration: Amifostine should be administered shortly before this compound (e.g., 15-30 minutes prior) to ensure the presence of the active metabolite when the chemotherapeutic agent is active.
-
Potential for Tumor Protection: A key consideration in the use of amifostine is the potential for it to also protect tumor cells. However, it is thought that the lower vascularity and lower pH of the tumor microenvironment result in less efficient conversion of amifostine to its active form in tumor tissue compared to normal tissues. This should be empirically tested in your tumor model.
Q6: Could Trilaciclib be a potential agent to mitigate this compound-induced myelosuppression?
Trilaciclib is a CDK4/6 inhibitor that has shown efficacy in protecting hematopoietic stem and progenitor cells from chemotherapy-induced damage. By transiently arresting HSPCs in the G1 phase of the cell cycle, Trilaciclib makes them less susceptible to the cytotoxic effects of chemotherapy agents that target rapidly dividing cells.
Experimental Considerations:
-
Mechanism of Action: This myeloprotective effect is most pronounced with chemotherapeutic agents that are S-phase or M-phase specific. As an alkylating agent, this compound damages DNA regardless of the cell cycle phase, but cells undergoing DNA replication (S phase) are particularly vulnerable. Therefore, inducing a temporary G1 arrest in HSPCs with Trilaciclib before this compound exposure could potentially reduce myelosuppression.
-
Timing of Administration: Trilaciclib should be administered as an infusion ending within 4 hours prior to the start of chemotherapy.
-
Tumor Cell Dependence on CDK4/6: The efficacy of Trilaciclib as a myeloprotective agent without compromising anti-tumor activity is dependent on the tumor cells not being reliant on CDK4/6 for proliferation. This should be assessed for the specific cancer model being used.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Myelotoxicity using Colony-Forming Unit (CFU) Assay
This protocol outlines a method to assess the direct toxic effects of this compound on hematopoietic progenitor cells.
Materials:
-
Bone marrow mononuclear cells (BMMCs) or CD34+ cells from human or animal models.
-
MethoCult™ medium (or similar methylcellulose-based medium) with appropriate cytokines for the desired colony types (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
This compound stock solution.
-
Iscove's MDM with 2% FBS.
-
35 mm culture dishes.
-
Incubator (37°C, 5% CO₂, ≥95% humidity).
Procedure:
-
Cell Preparation: Isolate BMMCs or enrich for CD34+ cells from bone marrow or peripheral blood using standard laboratory procedures. Perform a cell count and assess viability.
-
This compound Dilutions: Prepare a series of this compound dilutions in Iscove's MDM.
-
Plating:
-
Add 1.1 mL of the cell suspension (at a concentration of 1-5 x 10⁵ cells/mL for BMMCs or 1-5 x 10⁴ cells/mL for CD34+ cells) to 10 mL of MethoCult™ medium.
-
Vortex the cell-MethoCult™ mixture thoroughly.
-
Aliquot the mixture into tubes corresponding to each this compound concentration and a vehicle control.
-
Add the appropriate this compound dilution or vehicle to each tube and vortex again.
-
Let the tubes stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into duplicate or triplicate 35 mm culture dishes.
-
-
Incubation: Place the culture dishes in a larger petri dish with an open dish of sterile water to maintain humidity. Incubate at 37°C, 5% CO₂, and ≥95% humidity for 10-14 days.
-
Colony Counting: Using an inverted microscope, count the number of colonies of each type (e.g., CFU-GM, BFU-E) in each dish. Colonies are typically defined as clusters of ≥50 cells.
-
Data Analysis: Calculate the mean colony count for each this compound concentration and normalize it to the vehicle control to determine the percent inhibition. Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Flow Cytometry Analysis of Bone Marrow Cell Populations After this compound Treatment
This protocol provides a general framework for analyzing changes in hematopoietic cell populations in the bone marrow of animal models following this compound treatment.
Materials:
-
Bone marrow cells flushed from the femurs and tibias of experimental animals.
-
Red blood cell lysis buffer (e.g., ACK lysis buffer).
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated antibodies against relevant cell surface markers (e.g., for hematopoietic stem cells, myeloid progenitors, lymphoid progenitors).
-
Flow cytometer.
Procedure:
-
Bone Marrow Harvest: Euthanize the animal and aseptically harvest the femurs and tibias. Flush the bone marrow with FACS buffer using a syringe and needle.
-
Single-Cell Suspension: Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using ACK lysis buffer according to the manufacturer's instructions. Wash the cells with FACS buffer.
-
Cell Counting and Viability: Perform a cell count and assess viability using a hemocytometer and trypan blue or an automated cell counter.
-
Antibody Staining:
-
Resuspend a defined number of cells (e.g., 1 x 10⁶) in FACS buffer.
-
Add the appropriate combination of fluorochrome-conjugated antibodies for the cell populations of interest.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Be sure to include appropriate controls (e.g., unstained cells, single-color controls for compensation).
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the different hematopoietic cell populations based on their surface marker expression. Compare the cell population frequencies and absolute numbers between this compound-treated and control groups.
Visualizations
References
- 1. haematologica.org [haematologica.org]
- 2. The potential of amifostine: from cytoprotectant to therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 4. Bone marrow evaluation for diagnosis and monitoring of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: Managing Hepsulfam Degradation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hepsulfam. The information is designed to help you manage and troubleshoot the degradation of this compound in aqueous solutions during your experiments. As this compound is a novel sulfonamide-based compound, this guidance is based on established knowledge of similar molecules, such as busulfan and sulfamethoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my aqueous solution?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: this compound, like other sulfonamides, can be susceptible to hydrolysis under both acidic and alkaline conditions. For instance, the degradation rate of busulfan shows no pH dependence in the range of 1.5-11 but increases at higher pH values[1].
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation. Storing this compound solutions at elevated temperatures can lead to significant degradation over a shorter period.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation of certain drug compounds. It is crucial to protect this compound solutions from light unless photostability is being specifically investigated.
-
Buffer Components: The composition of your buffer can directly impact this compound's stability. For example, phosphate buffer components have been shown to affect the degradation rate of busulfan[1].
-
Presence of Oxidizing Agents: Oxidative stress can be a pathway for degradation. The presence of oxidizing agents in your solution or exposure to air (oxygen) could potentially degrade this compound.
Q2: What are the expected degradation products of this compound?
A2: Based on the degradation pathways of analogous compounds like busulfan, the primary degradation pathway for this compound in aqueous solution is likely hydrolysis. For busulfan, hydrolysis results in the formation of tetrahydrofuran and methanesulfonic acid[1][2]. Therefore, for this compound, one could anticipate the cleavage of the sulfonate ester bonds, leading to the formation of its corresponding alcohol and sulfonic acid derivatives.
Q3: How should I prepare and store my aqueous this compound solutions to minimize degradation?
A3: To minimize degradation, it is recommended to:
-
Use a suitable buffer: Prepare your solutions in a buffer system where this compound exhibits maximum stability. This often falls within a neutral pH range, but empirical testing is necessary.
-
Control the temperature: Prepare and store your solutions at low temperatures (e.g., 2-8°C) to slow down the rate of degradation. For busulfan solutions, storage at 2-8°C provides better stability compared to room temperature[3].
-
Protect from light: Store your solutions in amber vials or wrap the containers in aluminum foil to prevent photogradation.
-
Prepare fresh solutions: It is always best practice to prepare this compound solutions fresh before each experiment. If storage is necessary, ensure you have validated the stability under your specific storage conditions.
-
Consider the container type: The type of storage container can also affect stability. For example, busulfan solutions have shown different stability profiles when stored in polypropylene syringes versus PVC bags or glass bottles.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound concentration in my experiment.
| Possible Cause | Troubleshooting Steps |
| High Temperature | Verify the temperature of your incubator or water bath. Ensure your experimental setup maintains the intended temperature. Consider running a parallel experiment at a lower temperature to see if the degradation rate decreases. |
| Incorrect pH | Measure the pH of your final this compound solution. The pH of the stock solution or the addition of other reagents may have shifted the pH to a range where this compound is unstable. Adjust the pH with a suitable buffer. |
| Light Exposure | Ensure your experimental setup is protected from light. Use amber-colored containers or cover your glassware with foil. |
| Reactive Buffer Components | If using a phosphate buffer, be aware that its components can react with sulfonamides. Consider switching to an alternative buffer system, such as citrate or acetate, and re-evaluate the stability. |
| Microbial Contamination | If your solution is not sterile, microbial growth could contribute to degradation. Filter-sterilize your solutions or add a suitable antimicrobial agent if it does not interfere with your experiment. |
Issue 2: I am seeing a precipitate form in my this compound solution over time.
| Possible Cause | Troubleshooting Steps |
| Low Solubility | The concentration of this compound may be too high for the chosen aqueous buffer, leading to precipitation over time, especially at lower temperatures. Determine the solubility of this compound in your specific buffer system. |
| Precipitation of Degradation Products | One or more of the degradation products may have poor solubility in your aqueous solution. Analyze the precipitate to identify its composition. |
| Temperature Effects | For some compounds, solubility decreases at lower temperatures. Busulfan has been observed to precipitate at 2-8°C. If you are storing your solution at a low temperature, try preparing a more dilute solution. |
| pH Shift | A change in the pH of the solution could affect the solubility of this compound. Re-check the pH of the solution where the precipitate is observed. |
Quantitative Data on Analogous Compounds
The following tables summarize stability data for busulfan and trimethoprim-sulfamethoxazole, which can serve as a reference for designing experiments with this compound.
Table 1: Stability of Busulfan in Aqueous Solutions
| Container | Concentration | Diluent | Storage Temperature | Stability (Time to 90% of initial concentration) | Reference |
| Polypropylene Syringes | 0.55 mg/mL | 0.9% NaCl | 2-8°C | 16 hours | |
| Glass Bottles | 0.55 mg/mL | 0.9% NaCl | 2-8°C | 14 hours | |
| PVC Bags | 0.55 mg/mL | 0.9% NaCl | 2-8°C | 6 hours | |
| Polypropylene Syringes | 0.54 mg/mL | 0.9% NaCl | 2-8°C | 30 hours | |
| Polypropylene Syringes | 0.54 mg/mL | 0.9% NaCl | 23-27°C | 12 hours | |
| PP Infusion Bags (100 mL) | 0.54 mg/mL | 0.9% NaCl | 2-8°C | 12 hours | |
| PP Infusion Bags (100 mL) | 0.54 mg/mL | 0.9% NaCl | 23-27°C | 3 hours |
Table 2: Stability of Trimethoprim-Sulfamethoxazole in Different Infusion Fluids
| Dilution (v/v) | Infusion Fluid | Storage Temperature | Stability of Trimethoprim | Stability of Sulfamethoxazole | Reference |
| 1:25 | 5% Dextrose | 23-25°C | Stable for 24 hours | Stable for 24 hours | |
| 1:20 | 5% Dextrose | 23-25°C | Stable for 24 hours | Stable for 24 hours | |
| 1:15 | 5% Dextrose | 23-25°C | Stable for 4 hours | Stable for >4 hours | |
| 1:10 | 5% Dextrose | 23-25°C | Stable for 1 hour | Stable for >1 hour | |
| 1:25 | 0.9% Sodium Chloride | 23-25°C | Stable for 48 hours | Stable for 48 hours | |
| 1:20 | 0.9% Sodium Chloride | 23-25°C | Stable for 14 hours | Stable for >14 hours | |
| 1:15 | 0.9% Sodium Chloride | 23-25°C | Stable for 2 hours | Stable for >2 hours | |
| 1:10 | 0.9% Sodium Chloride | 23-25°C | Stable for 1 hour | Stable for >1 hour |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Buffers (e.g., phosphate, acetate, citrate) at various pH values (e.g., 3, 7, 9)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS)
-
Validated analytical column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with appropriate modifiers)
-
pH meter
-
Calibrated incubator and/or water bath
-
Photostability chamber
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions of this compound in the different aqueous stress conditions (e.g., acidic, basic, neutral, oxidative). The final concentration should be suitable for the analytical method.
3. Stress Conditions:
-
Acidic Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Dilute the this compound stock solution in 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Neutral Hydrolysis: Dilute the this compound stock solution in high-purity water. Incubate at a specific temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the this compound stock solution in a solution of 3% H₂O₂. Store at room temperature, protected from light.
-
Photolytic Degradation: Expose the this compound solution in a photostability chamber according to ICH guidelines. A control sample should be wrapped in foil to exclude light.
-
Thermal Degradation: Expose the this compound solution (in a neutral buffer) to elevated temperatures (e.g., 60°C, 80°C).
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Quantify the amount of this compound remaining and the formation of any degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Identify the major degradation products, potentially using a mass spectrometer (LC-MS).
Visualizations
Caption: Hypothetical degradation pathway of this compound via hydrolysis.
Caption: General workflow for a this compound stability study.
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. Degradation of busulfan in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of busulfan in aqueous solution. (1986) | Moustapha Hassan | 39 Citations [scispace.com]
- 3. Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Hepsulfam Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and purification of Hepsulfam. The information is presented in a question-and-answer format to offer direct and practical solutions for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in this compound synthesis?
A1: During the synthesis of this compound, a sulfamic acid ester, several types of impurities can arise. These are broadly categorized as:
-
Organic Impurities: These can be starting materials that did not fully react, byproducts from unintended side reactions, intermediates that were not fully converted to the final product, and degradation products. For sulfamic acid esters, common organic impurities may include the corresponding alcohol and sulfamic acid from hydrolysis.[1]
-
Inorganic Impurities: These can originate from reagents, catalysts, and salts used in the manufacturing process. For instance, in the commercial production of sulfamic acid, impurities like sulfuric acid and ammonium bisulfate are common.[2]
-
Residual Solvents: Organic solvents used during the synthesis or purification steps may remain in the final product.[3]
Q2: What are the initial recommended steps for purifying crude this compound?
A2: A general approach to purifying crude solid organic compounds like this compound involves recrystallization. If the crude product is an oil or cannot be effectively purified by recrystallization, chromatographic techniques should be considered. For esters, a preliminary wash with a dilute acid, followed by a dilute base, and then water can help remove acidic and basic impurities before the main purification step.[1]
Q3: How can I assess the purity of my this compound sample?
A3: A variety of analytical methods can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for both qualitative and quantitative analysis of drug substances and their impurities.[4] Other techniques include:
-
Spectrophotometry: Can be used for quantitative analysis if this compound has a suitable chromophore.
-
Gas Chromatography (GC): Useful for analyzing volatile impurities.
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS) to identify and quantify impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. Impurities are preventing crystal lattice formation. | - Lower the temperature at which the solution is saturated. - Use a larger volume of solvent. - Try a different solvent or a solvent mixture. - Perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities. |
| No crystal formation upon cooling. | The solution is not supersaturated. The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified this compound. | Too much solvent was used. The crystals were filtered before crystallization was complete. The crystals are significantly soluble in the cold wash solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution has cooled sufficiently and adequate time has been allowed for crystallization. - Use a minimal amount of ice-cold solvent to wash the crystals. - Consider using a two-solvent system where this compound is less soluble in the second solvent. |
| Colored impurities remain in the crystals. | The impurity has similar solubility to this compound in the chosen solvent. The impurity is trapped within the crystal lattice. | - Try recrystallizing from a different solvent. - Use activated charcoal to adsorb colored impurities before crystallization. - A second recrystallization may be necessary. |
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities. | Inappropriate mobile phase composition. Incorrect stationary phase selection. Column overloading. | - Optimize the mobile phase by varying the solvent ratio or adding modifiers. - Select a column with a different stationary phase chemistry (e.g., C18, Phenyl, Cyano). - Reduce the amount of sample loaded onto the column. |
| Peak tailing for this compound. | Secondary interactions between this compound and the stationary phase. Column degradation. | - Adjust the mobile phase pH or add a competing base if this compound is basic. - Use a new column or a column with end-capping. |
| Irreproducible retention times. | Fluctuations in mobile phase composition or flow rate. Temperature variations. Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| No elution of this compound. | This compound is too strongly retained on the column. Incorrect mobile phase. | - Increase the strength of the mobile phase (e.g., increase the percentage of the organic solvent in reversed-phase chromatography). - Ensure the correct mobile phase is being used for the selected column. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. If the compound dissolves readily at room temperature, the solvent is not suitable. If it does not dissolve upon heating, it is also not suitable. Test a range of solvents with varying polarities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate and stirring. Continue adding solvent until the this compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound to remove any residual solvent.
Protocol 2: Stability Indicating Method Development by HPLC
Forced degradation studies are essential for developing a stability-indicating analytical method that can separate this compound from its potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Forced Degradation Studies:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool the solution and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified period. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed sample in the solvent.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
HPLC Analysis: Analyze the stressed samples alongside an unstressed this compound standard using an HPLC system with a photodiode array (PDA) detector.
-
Method Optimization: Develop a gradient HPLC method that effectively separates the main this compound peak from all degradation product peaks. Key parameters to optimize include:
-
Column: Start with a standard C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient: Adjust the gradient profile to achieve optimal separation.
-
Flow Rate and Temperature: Typically 1.0 mL/min and 25-30°C.
-
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Visualizations
References
Addressing batch-to-batch variability of Hepsulfam
Hepsulfam Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing variable efficacy of this compound in our cell-based assays across different batches. What could be the potential causes?
A1: Batch-to-batch variability in the efficacy of this compound can stem from several factors related to the purity and composition of the active pharmaceutical ingredient (API). The primary cause is often the presence of varying levels of process-related impurities or degradation products that can either interfere with the activity of this compound or have their own biological effects.
Potential Causes of Variable Efficacy:
-
Residual Starting Materials: Incomplete reaction during synthesis can leave residual 1,7-heptanediol, which is inactive and will lower the effective concentration of this compound.
-
Process Intermediates: The presence of the monosulfamoylated intermediate (7-hydroxyheptyl sulfamate) can reduce the overall potency of the drug substance.
-
By-products of Synthesis: Side reactions during the sulfamoylation step can introduce impurities that may have off-target effects.
-
Degradation Products: this compound can be susceptible to hydrolysis under certain storage or experimental conditions, leading to the formation of inactive or less active species.
To investigate this, it is crucial to perform a thorough characterization of each batch of this compound.
Q2: What are the recommended analytical techniques to assess the purity and impurity profile of a this compound batch?
A2: Since this compound lacks a strong UV chromophore, standard HPLC-UV methods may not be suitable for accurate quantification and impurity detection. The following techniques are recommended:
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This is a highly sensitive method for the detection of non-chromophoric compounds. It provides a near-universal response for non-volatile analytes, making it ideal for quantifying this compound and its impurities.[1][2][3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile compounds. This compound and its potential impurities may require derivatization to increase their volatility for GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural elucidation of the main component and any significant impurities. Quantitative NMR (qNMR) can also be used for accurate purity assessment without the need for a reference standard for each impurity.
A summary of recommended analytical methods is provided in the table below.
Table 1: Recommended Analytical Methods for this compound Characterization
| Analytical Technique | Purpose | Key Considerations |
| HPLC-CAD | Purity assessment and quantification of non-volatile impurities. | Requires careful method development, especially regarding mobile phase selection and detector settings. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | May require derivatization of this compound and related polar compounds. |
| ¹H and ¹³C NMR | Structural confirmation of this compound and identification of impurities. | Provides detailed structural information. |
| Quantitative NMR (qNMR) | Accurate purity determination of the API. | Does not require impurity reference standards for quantification. |
| Karl Fischer Titration | Determination of water content. | Important for assessing stability, as this compound can be susceptible to hydrolysis. |
Troubleshooting Guides
Problem 1: An unknown peak is observed in the HPLC-CAD chromatogram of a new batch of this compound.
Troubleshooting Steps:
-
Confirm Peak Identity:
-
Compare the retention time of the unknown peak with that of known potential impurities (if standards are available).
-
Utilize HPLC coupled with a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peak. This can help in proposing a molecular formula.
-
-
Isolate the Impurity:
-
If the impurity is present at a significant level, preparative HPLC can be used to isolate a sufficient quantity for structural elucidation by NMR.
-
-
Investigate the Source:
-
Review the synthesis scheme of this compound to identify potential starting materials, intermediates, or by-products that could correspond to the observed impurity.
-
Analyze samples from different stages of the manufacturing process to pinpoint where the impurity is introduced.
-
Problem 2: The purity of a this compound batch, as determined by HPLC-CAD, is lower than expected.
Troubleshooting Steps:
-
Verify Analytical Method Performance:
-
Ensure the HPLC-CAD method is validated for accuracy, precision, and linearity.
-
Check system suitability parameters (e.g., peak shape, resolution, and reproducibility) to confirm the analytical run is valid.
-
-
Identify and Quantify Impurities:
-
Identify the major impurities contributing to the lower purity value using LC-MS and/or NMR.
-
Quantify each impurity against a qualified reference standard, if available. If not, use relative peak area percentages as an initial estimate.
-
-
Assess for Degradation:
-
Review the storage conditions and handling of the batch. Exposure to high temperatures or humidity can lead to degradation.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and develop a stability-indicating analytical method.
-
Experimental Protocols
Protocol 1: Generic HPLC-CAD Method for Purity Assessment of this compound
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water
-
Gradient: 95% A to 50% A over 20 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Gas (Nitrogen) Pressure: 35 psi
-
Data Collection Rate: 10 Hz
-
Note: This is a starting point and the method should be optimized and validated for your specific application.
Protocol 2: Sample Preparation for NMR Analysis
-
Accurately weigh approximately 10 mg of the this compound batch.
-
Dissolve the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), a certified internal standard of known concentration must be added.
Visualizations
Caption: Potential impurities in this compound synthesis.
Caption: Troubleshooting workflow for this compound variability.
Caption: Logical relationships for identifying variability sources.
References
- 1. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Enhancing the Therapeutic Index of Hepsulfam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Hepsulfam. Our goal is to facilitate smoother experimental workflows and contribute to the enhancement of this compound's therapeutic index.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (1,7-heptanediol disulfamate, NSC 329680) is an antineoplastic agent structurally similar to busulfan. Its primary mechanism of action is as a DNA alkylating agent.[1][2][3] this compound forms DNA interstrand cross-links (ICLs), which are covalent linkages between opposite strands of DNA.[1][2] These ICLs block DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells.
2. How does this compound differ from Busulfan?
While structurally similar, this compound exhibits key differences from Busulfan:
-
Potency: this compound is significantly more cytotoxic than busulfan in various cancer cell lines, including leukemia and colon carcinoma. For instance, L1210 leukemia cells were found to be 7-fold more sensitive to this compound than to Busulfan.
-
DNA Interstrand Cross-linking: this compound induces a higher level of DNA interstrand cross-links compared to busulfan at equimolar concentrations. In some cell lines, busulfan produces few to no detectable ICLs, whereas this compound consistently generates them.
-
DNA Adducts: The major monofunctional alkylation site for this compound is the N7 position of guanine.
3. What are the known toxicities associated with this compound?
The primary dose-limiting toxicity of this compound observed in clinical trials is myelosuppression, specifically prolonged thrombocytopenia (low platelet count) and granulocytopenia (low granulocyte count). This hematological toxicity can be cumulative with repeated doses. Non-hematological toxicities are generally mild and can include nausea, vomiting, and fatigue.
4. What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. Once reconstituted in a solvent like DMSO, it is recommended to aliquot the solution and store it at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month). Repeated freeze-thaw cycles should be avoided to prevent degradation.
5. What is the solubility of this compound?
This compound is soluble in DMSO. For cell culture experiments, a stock solution in DMSO can be prepared and then further diluted in the appropriate cell culture medium. The final concentration of DMSO in the culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Experiment: In Vitro Cytotoxicity Assay (e.g., MTT, SRB)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row/column. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete dissolution by vigorous pipetting or shaking the plate for a sufficient time after adding the solubilization solution. | |
| IC50 value is unexpectedly high or low | Incorrect drug concentration. | Verify the calculations for your serial dilutions and ensure the accuracy of your pipetting. |
| Cell line sensitivity. | Different cell lines exhibit varying sensitivities to this compound. Compare your results with published data for the same cell line if available. | |
| Drug degradation. | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. | |
| No dose-dependent effect observed | Drug is inactive. | Confirm the viability of your this compound stock. Consider preparing a fresh solution. |
| Assay incubation time is too short or too long. | Optimize the incubation time with this compound. As a DNA cross-linking agent, its cytotoxic effects may take longer to manifest compared to other drugs. |
Experiment: DNA Interstrand Cross-linking (ICL) Assay (e.g., Alkaline Elution, Comet Assay)
| Problem | Possible Cause | Suggested Solution |
| No detectable ICLs | Insufficient drug concentration or incubation time. | Increase the concentration of this compound or the duration of treatment. The peak of ICL formation can be delayed (e.g., 12 hours after a 2-hour treatment). |
| Sub-optimal assay conditions. | Ensure the pH of the lysis and elution buffers is correct for the alkaline elution assay. For the comet assay, optimize the electrophoresis conditions. | |
| Cell density is too low. | A sufficient number of cells is required to detect DNA damage. | |
| High background DNA damage in control cells | Harsh cell handling. | Handle cells gently during harvesting and processing to minimize mechanical DNA damage. |
| Contamination of reagents. | Use fresh, high-quality reagents for the assay. | |
| Inconsistent results between experiments | Variability in drug treatment. | Ensure consistent timing and temperature during this compound treatment. |
| Differences in cell cycle distribution. | Synchronize the cells before treatment, as the sensitivity to ICL-inducing agents can be cell cycle-dependent. |
Quantitative Data Summary
Table 1: Comparative in vitro Cytotoxicity of this compound and Busulfan
| Cell Line | This compound IC50 (µg/mL) | Busulfan IC50 (µg/mL) | Fold Difference (Busulfan IC50 / this compound IC50) | Reference |
| L1210 (murine leukemia) | ~1.5 | ~10.5 | 7 | |
| HL-60 (human leukemia) | Not specified | Not specified | This compound is more cytotoxic | |
| K562 (human leukemia) | Not specified | Not specified | This compound is more cytotoxic | |
| BE (human colon carcinoma) | Not specified | Not specified | This compound is more cytotoxic | |
| HT-29 (human colon carcinoma) | Not specified | Not specified | This compound is more cytotoxic |
Table 2: Hematological Toxicity of this compound in a Phase I Clinical Trial
| Dose Level (mg/m²) | Number of Patients | Grade 3/4 Thrombocytopenia | Grade 3/4 Granulocytopenia |
| 30 - 180 | Not specified | Not specified | Not specified |
| 210 | 15 (1st course) | 3 | Not specified |
| 210 | 9 (2nd course) | 4 | Not specified |
| 210 | 2 (3rd course) | 2 | Not specified |
| > 210 | Not specified | Dose-limiting toxicity observed | Dose-limiting toxicity observed |
Data extracted from a Phase I trial where this compound was administered as a single i.v. dose every 21-35 days.
Experimental Protocols & Visualizations
Protocol 1: Determination of this compound IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Protocol 2: Quantification of this compound-Induced DNA Interstrand Cross-links by Alkaline Elution
Objective: To quantify the formation of DNA interstrand cross-links in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
[³H]thymidine
-
Lysis solution (2% SDS, 0.1 M glycine, 0.025 M Na₂EDTA, pH 10.0)
-
Proteinase K
-
Washing solution (0.02 M Na₂EDTA, pH 10.0)
-
Elution buffer (tetrapropylammonium hydroxide, 0.02 M EDTA, adjusted to pH 12.1 with phosphoric acid)
-
Polyvinylchloride filters (2 µm pore size)
-
Peristaltic pump
-
Scintillation counter and vials
Procedure:
-
Cell Labeling and Treatment:
-
Label the cellular DNA by growing the cells in the presence of [³H]thymidine (e.g., 0.1 µCi/mL) for 24-48 hours.
-
Wash the cells to remove unincorporated [³H]thymidine.
-
Treat the cells with the desired concentrations of this compound for a specific duration (e.g., 2 hours).
-
After treatment, wash the cells and incubate in drug-free medium for various time points to allow for the formation of cross-links (e.g., 0, 6, 12, 24 hours).
-
-
Cell Lysis on Filter:
-
Harvest the cells and keep them on ice.
-
Load a known number of cells (e.g., 0.5-1 x 10⁶) onto a polyvinylchloride filter.
-
Lyse the cells by slowly passing the lysis solution containing proteinase K over the filter. This will lyse the cells and digest the proteins.
-
Wash the filter with the washing solution to remove any remaining cellular debris.
-
-
Alkaline Elution:
-
Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate (e.g., 0.03-0.04 mL/min) using a peristaltic pump.
-
Collect fractions of the eluate at regular time intervals (e.g., every 90 minutes) for a total of several hours.
-
After elution, recover the DNA remaining on the filter.
-
-
Quantification:
-
Determine the amount of [³H]thymidine-labeled DNA in each eluted fraction and on the filter using a scintillation counter.
-
The rate of DNA elution is inversely proportional to its molecular weight. DNA with interstrand cross-links will elute more slowly than control DNA.
-
The cross-linking index can be calculated based on the elution profiles of treated and control cells, often compared to the elution of DNA with a known number of radiation-induced strand breaks.
-
References
Validation & Comparative
A Comparative Analysis of Hepsulfam and Other Alkylating Agents: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Hepsulfam and other prominent alkylating agents used in cancer therapy, including Busulfan, Melphalan, Cyclophosphamide, and Thiotepa. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective comparison of their performance, mechanisms of action, and toxicity profiles.
Executive Summary
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by inducing DNA damage and inhibiting cell proliferation. This compound, a sulfamic acid ester, has demonstrated significant preclinical activity, positioning it as a compound of interest for further investigation. This guide delves into a comparative analysis of this compound against established alkylating agents, presenting quantitative data on their efficacy, detailing experimental methodologies for key assays, and visualizing their distinct signaling pathways.
Comparative Efficacy and Cytotoxicity
The in vitro cytotoxicity of this compound and other alkylating agents has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Alkylating Agents in Various Cancer Cell Lines
| Cell Line | This compound (µM) | Busulfan (µM) | Melphalan (µM) | Cyclophosphamide (µM) | Thiotepa (µM) |
| Leukemia | |||||
| L1210 | ~7 (more sensitive than Busulfan)[1] | >50[1] | - | - | - |
| HL-60 | More cytotoxic than Busulfan[2] | - | 3.78[3] | - | - |
| K562 | More cytotoxic than Busulfan[2] | 27 (in SET2) | - | - | - |
| THP1 | - | - | 6.26 | - | - |
| Multiple Myeloma | |||||
| RPMI8226 | - | - | 8.9 | - | - |
| Colon Carcinoma | |||||
| BE | More cytotoxic than Busulfan | - | - | - | - |
| HT-29 | More cytotoxic than Busulfan | - | - | - | - |
| Glioblastoma | |||||
| U87 | - | - | - | 15.67 (as 4-HC) | - |
| T98 | - | - | - | 19.92 (as 4-HC) | - |
| Ovarian Cancer | |||||
| OVCAR-4 | - | - | - | IC50 values available | - |
| PEO1 | - | - | - | IC50 values available | - |
| Breast Cancer | |||||
| MCF-7 | - | - | - | - | Cytotoxicity dependent on oxygen levels |
Note: IC50 values can vary depending on the specific experimental conditions. 4-HC (4-Hydroperoxy cyclophosphamide) is an active metabolite of Cyclophosphamide.
Preclinical in vivo studies in animal models provide further insights into the anti-tumor activity of these agents.
Table 2: Comparative in vivo Efficacy of Alkylating Agents in Animal Models
| Drug | Animal Model | Tumor Type | Key Findings | Reference |
| This compound | Nude Mice | Large Cell Lung Cancer, Gastric Carcinoma | Superior in vivo activity compared to Busulfan. | |
| Busulfan | Mice | Myeloid Leukemia | Induces myelosuppression for bone marrow chimerism. | |
| Melphalan | Xenograft Mouse Model | Multiple Myeloma | Significantly inhibited tumor growth and prolonged survival. | |
| Cyclophosphamide | Mice and Rats | Carcinoma, Leukemia, Lymphosarcoma | Markedly extended survival and induced complete regressions. | |
| Thiotepa | Mice | Mammary Carcinoma | Showed a steep, linear survival curve with increasing dose. |
Mechanism of Action and Signaling Pathways
Alkylating agents primarily function by covalently modifying DNA, leading to the formation of DNA adducts and cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. While the general mechanism is shared, the specific types of DNA lesions, the cellular uptake mechanisms, and the downstream signaling pathways activated can differ between agents.
This compound
This compound, similar to its structural analog busulfan, alkylates the N7 position of guanine in DNA. However, a key distinction is its greater efficiency in forming DNA interstrand cross-links (ICLs), which are particularly cytotoxic lesions. The formation of these ICLs is a critical determinant of its enhanced anti-leukemic activity compared to busulfan. The repair of this compound-induced DNA adducts can be mediated by 3-methyladenine DNA glycosylases.
References
Hepsulfam vs. Busulfan: A Comparative Analysis of Preclinical Efficacy
In the landscape of cancer therapeutics, the evaluation of novel agents is critical for advancing patient care. This guide provides a comparative analysis of Hepsulfam, an antineoplastic agent, with its structural analog, Busulfan. While the use of patient-derived xenografts (PDX) has become a cornerstone of modern preclinical drug evaluation, the majority of studies on this compound were conducted prior to the widespread adoption of PDX models.[1][2][3] Consequently, this comparison relies on data from traditional human tumor cell line xenografts and in vitro studies.
Executive Summary
This compound has demonstrated a broader spectrum of preclinical activity and greater potency compared to Busulfan in various cancer models.[4][5] Key differentiators include its mechanism of action, cytotoxicity, and in vivo efficacy. While Busulfan is an established therapeutic, particularly in the context of hematopoietic stem cell transplantation, the preclinical data for this compound suggests potential advantages in certain solid tumors and leukemias. The primary mechanism of this compound's cytotoxic action involves the induction of DNA interstrand cross-links, a feature not significantly observed with Busulfan at therapeutic concentrations.
Data Presentation: this compound vs. Busulfan
The following tables summarize the quantitative data from comparative preclinical studies of this compound and Busulfan.
Table 1: In Vitro Cytotoxicity in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Busulfan IC50 (µg/mL) | Reference |
| HL-60 | Leukemia | More cytotoxic than Busulfan | Less cytotoxic than this compound | |
| K562 | Leukemia | More cytotoxic than Busulfan | Less cytotoxic than this compound | |
| BE | Colon Carcinoma | More cytotoxic than Busulfan | Less cytotoxic than this compound | |
| HT-29 | Colon Carcinoma | More cytotoxic than Busulfan | Less cytotoxic than this compound | |
| Various (37 lines) | Solid Tumors | 0.93 (median) | 3.31 (median) |
Table 2: In Vivo Efficacy in Human Tumor Xenografts
| Xenograft Model | Cancer Type | This compound Treatment | Busulfan Treatment | Outcome | Reference |
| Large Cell Lung Cancer | Lung Cancer | 150 mg/kg single i.p. | 150 mg/kg single i.p. | Superior activity with this compound | |
| Gastric Carcinoma | Gastric Cancer | 150 mg/kg single i.p. | 150 mg/kg single i.p. | Superior activity with this compound |
Table 3: DNA Damage Mechanisms
| DNA Damage Type | This compound | Busulfan | Cell Line | Reference |
| DNA Interstrand Cross-links | Yes | No/Minimal | L1210, HL-60, K562, BE, HT-29 | |
| DNA-Protein Cross-links | Yes | Yes | L1210, HL-60, K562, BE, HT-29 |
Experimental Protocols
In Vitro Cytotoxicity Assay (Clonogenic Assay)
A clonogenic assay was utilized to determine the in vitro cytotoxicity of this compound and Busulfan against a panel of 37 human tumor xenografts.
-
Cell Preparation: Freshly excised tumor tissue from xenografts was mechanically disaggregated and enzymatically digested to obtain a single-cell suspension.
-
Drug Exposure: Cells were seeded in a soft agar system and exposed to a range of concentrations of this compound or Busulfan.
-
Colony Formation: The cells were incubated to allow for colony formation.
-
Data Analysis: The number of colonies was counted, and the IC50 (the concentration of drug that inhibits colony formation by 50%) was calculated.
In Vivo Antitumor Activity in Xenografts
The in vivo efficacy of this compound and Busulfan was evaluated in nude mice bearing human tumor xenografts.
-
Tumor Implantation: Fragments of human tumors (large cell lung cancer and gastric carcinoma) were subcutaneously implanted into nude mice.
-
Treatment: Once the tumors reached a palpable size, the mice were treated with a single intraperitoneal (i.p.) injection of this compound or Busulfan at a dose of 150 mg/kg.
-
Tumor Growth Measurement: Tumor size was measured regularly to monitor growth.
-
Efficacy Evaluation: The antitumor activity was assessed by comparing the tumor growth in the treated groups to that in a control group.
DNA Cross-linking Assays
The ability of this compound and Busulfan to induce DNA cross-links was investigated in various cell lines.
-
Drug Treatment: Cells (e.g., L1210 leukemia cells) were treated with equimolar concentrations of this compound or Busulfan for a defined period (e.g., 2 hours).
-
DNA Extraction: DNA was extracted from the cells at different time points following drug removal.
-
Alkaline Elution: The extent of DNA interstrand and DNA-protein cross-linking was quantified using the alkaline elution technique. This method measures the rate at which DNA passes through a filter under denaturing conditions; cross-linked DNA elutes more slowly.
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound leading to cancer cell death.
General Workflow for Xenograft Studies
Caption: A generalized workflow for establishing and utilizing patient-derived xenograft models in preclinical drug evaluation.
References
- 1. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 2. Patient-derived xenograft (PDX) models, applications and challenges in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.championsoncology.com [blog.championsoncology.com]
- 4. Mechanisms of toxicity of this compound in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical activity of this compound and busulfan in solid human tumor xenografts and human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Hepsulfam's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of Hepsulfam with its structural analog, Busulfan, and contemporary therapeutic agents. The information presented is supported by experimental data to assist in the evaluation of these compounds for research and drug development purposes.
Executive Summary
This compound (1,7-heptanediol disulfamate, NSC 329680) is an antineoplastic agent with structural similarities to Busulfan.[1] Preclinical studies have demonstrated that this compound exhibits greater cytotoxic potency against various leukemia cell lines compared to Busulfan.[1][2] The primary mechanism of action for both agents involves the induction of DNA damage; however, this compound uniquely induces DNA interstrand cross-links, a highly cytotoxic lesion, which is not significantly observed with Busulfan treatment.[1][2] This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols related to this compound and its counterparts.
Comparative Efficacy: Cytotoxicity in Leukemia Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Busulfan, and modern targeted therapies in various leukemia cell lines. These values are indicative of the drug concentration required to inhibit the growth of 50% of the cell population and serve as a quantitative measure of cytotoxic potency.
Table 1: this compound vs. Busulfan Cytotoxicity
| Cell Line | Drug | IC50 | Fold Difference (this compound vs. Busulfan) | Reference |
| L1210 (Mouse Leukemia) | This compound | 7-fold more sensitive than Busulfan | 7 | |
| L1210 (Mouse Leukemia) | Busulfan | - | - | |
| HL-60 (Human Promyelocytic Leukemia) | This compound | More cytotoxic than Busulfan | Not specified | |
| HL-60 (Human Promyelocytic Leukemia) | Busulfan | - | - | |
| K562 (Human Chronic Myelogenous Leukemia) | This compound | More cytotoxic than Busulfan | Not specified | |
| K562 (Human Chronic Myelogenous Leukemia) | Busulfan | - | - | |
| SET2 (Myeloproliferative Neoplasm) | Busulfan | 27 µM | - | |
| HEL (Myeloproliferative Neoplasm) | Busulfan | 45.1 µM | - |
Table 2: Cytotoxicity of Modern Targeted Therapies
| Leukemia Type | Drug | Cell Line | IC50 | Reference |
| CML | Imatinib | K562 | 30 nM (48h) | |
| CML | Imatinib | KU812 | - | |
| CML | Imatinib | KCL22 | - | |
| CML | Dasatinib | K562, BV173, KU812, MEG01, KT-1, MYL | Most potent of inhibitors tested | |
| AML | Venetoclax | OCI-AML2 | 1.1 nM | |
| AML | Venetoclax | HL-60 | 4 nM | |
| AML | Venetoclax | MOLM-14 | 52.5 nM | |
| AML | Venetoclax | THP-1 | 1.1 µM | |
| AML | Venetoclax | ML-2 | 100 nM | |
| AML | Venetoclax | MOLM-13 | 200 nM | |
| AML | Venetoclax | OCI-AML3 | 600 nM | |
| AML | Venetoclax | SKM-1 | 1 µM |
Mechanism of Action: A Comparative Overview
The anti-leukemic effects of this compound and Busulfan are primarily attributed to their ability to induce DNA damage, leading to cell cycle arrest and apoptosis. However, the specific types of DNA lesions they generate differ significantly, which likely accounts for the observed variance in their cytotoxic potency.
This compound and Busulfan: DNA Alkylating Agents
Both this compound and Busulfan are bifunctional alkylating agents that can form covalent bonds with DNA. This interaction can lead to the formation of DNA-protein cross-links and, in the case of this compound, DNA interstrand cross-links.
-
DNA-Protein Cross-links (DPCs): Both this compound and Busulfan induce the formation of DPCs, where a protein becomes covalently bound to a DNA strand.
-
DNA Interstrand Cross-links (ICLs): A key differentiator is this compound's ability to induce ICLs, which covalently link the two strands of the DNA double helix. This type of damage is particularly cytotoxic as it prevents DNA strand separation, thereby blocking essential cellular processes like replication and transcription. Busulfan does not produce a significant amount of ICLs.
Figure 1. Comparative mechanism of DNA damage by this compound and Busulfan.
Modern Targeted Therapies
In contrast to the broad DNA-damaging effects of alkylating agents, modern anti-leukemic drugs often target specific molecular pathways that are critical for the survival and proliferation of cancer cells.
-
Imatinib (for CML): Imatinib is a tyrosine kinase inhibitor that specifically targets the BCR-ABL fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML). By inhibiting the kinase activity of BCR-ABL, Imatinib blocks downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in leukemic cells.
Figure 2. Mechanism of action of Imatinib in CML.
-
Venetoclax (for AML): Venetoclax is a BCL-2 inhibitor. BCL-2 is an anti-apoptotic protein that is often overexpressed in Acute Myeloid Leukemia (AML) cells, contributing to their survival. Venetoclax binds to BCL-2, releasing pro-apoptotic proteins that can then initiate the intrinsic pathway of apoptosis.
Figure 3. Mechanism of action of Venetoclax in AML.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data presented in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate leukemia cells in a 96-well plate at a desired density and allow them to adhere or stabilize overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Busulfan) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Figure 4. Workflow for a typical MTT cell viability assay.
DNA Cross-linking Assays
1. Alkaline Elution Assay for DNA Interstrand and DNA-Protein Cross-links
This technique is used to measure DNA strand breaks and cross-links. The rate at which DNA elutes through a filter under denaturing (alkaline) conditions is inversely proportional to its size. Cross-links retard the elution of DNA.
Protocol:
-
Cell Radiolabeling and Treatment: Label cellular DNA with a radioactive precursor (e.g., [3H]thymidine). Treat the cells with the test compound.
-
Cell Lysis: Lyse the cells directly on a filter with a detergent solution.
-
Alkaline Elution: Elute the DNA from the filter with an alkaline buffer. Collect fractions of the eluate over time.
-
Detection of Cross-links: To specifically detect interstrand cross-links, the DNA is subjected to a controlled level of gamma-irradiation to introduce a known number of single-strand breaks. A decrease in the elution rate compared to the irradiated control indicates the presence of interstrand cross-links. To detect DNA-protein cross-links, the cell lysate is treated with proteinase K before elution. An increase in the elution rate after proteinase K treatment indicates the presence of DNA-protein cross-links.
-
Quantification: Measure the radioactivity in the collected fractions and on the filter to determine the rate of DNA elution.
2. Comet Assay (Single Cell Gel Electrophoresis) for DNA Interstrand Cross-links
The comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA migrates away from the nucleus, forming a "comet tail."
Protocol:
-
Cell Treatment and Embedding: Treat cells with the test compound. Mix the cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Detection of Interstrand Cross-links: To detect ICLs, a denaturing step is included. The presence of ICLs will reduce the migration of DNA, resulting in a smaller or absent comet tail compared to control cells with a known amount of induced single-strand breaks.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Figure 5. Workflow for the Comet Assay to detect DNA damage.
Conclusion
The experimental data strongly suggest that this compound is a more potent anti-leukemic agent than its structural analog, Busulfan, in preclinical models. This increased potency is likely attributable to its unique ability to induce DNA interstrand cross-links, a highly cytotoxic form of DNA damage. While these findings are significant, it is important to note that the landscape of leukemia treatment has evolved considerably. Modern targeted therapies, such as Imatinib and Venetoclax, offer high efficacy with potentially more favorable toxicity profiles by targeting specific molecular vulnerabilities in cancer cells. This guide provides a foundation for the comparative evaluation of these agents and underscores the importance of considering both classical and contemporary compounds in the pursuit of novel anti-leukemic therapies.
References
Head-to-Head Comparison: Hepsulfam and Treosulfan in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Hepsulfam and Treosulfan, two alkylating agents with applications in oncology. While both are cytotoxic agents, their clinical development and therapeutic applications have followed different trajectories. Treosulfan is an established component of conditioning regimens for hematopoietic stem cell transplantation (HSCT), whereas this compound, a structural analogue of Busulfan, showed early promise but its clinical development appears to have been discontinued. This comparison summarizes the available experimental data to inform research and drug development efforts.
Chemical and Physical Properties
A fundamental comparison of the chemical and physical properties of this compound and Treosulfan reveals differences in their molecular structure and composition.
| Property | This compound | Treosulfan |
| Chemical Name | 1,7-heptanediol-bis-sulfamate[1] | L-threitol-1,4-dimethanesulfonate[2] |
| Molecular Formula | C7H18N2O6S2[3] | C6H14O8S2[2][4] |
| Molecular Weight | 290.4 g/mol | 278.3 g/mol |
| Chemical Class | Bisulfamic ester, Alkylsulfonate alkylating agent | Bifunctional sulfonate alkylating agent |
| Synonyms | NSC 329680 | Dihydroxybusulfan, Ovastat, Trecondi |
Mechanism of Action
Both this compound and Treosulfan are alkylating agents that exert their cytotoxic effects by damaging cellular DNA. However, their activation pathways and the specific types of DNA damage they induce show notable differences.
This compound is a bisulfamic ester that acts as a DNA alkylating agent. It forms covalent linkages with nucleophilic centers in DNA, leading to various forms of DNA damage, including depurination, base miscoding, strand scission, and importantly, DNA-DNA and DNA-protein cross-linking. Preclinical studies have shown that this compound is capable of inducing a significant number of DNA interstrand cross-links, a highly cytotoxic lesion, in contrast to Busulfan, which primarily induces DNA-protein cross-links at equitoxic concentrations. The formation of these interstrand cross-links is thought to contribute to its potent antineoplastic activity. Specifically, this compound has been shown to alkylate the N7 position of guanine residues in DNA and can form interstrand cross-links at 5'-GXC-3' sequences.
Treosulfan is a prodrug that spontaneously converts under physiological conditions into its active epoxide metabolites. This conversion is pH-dependent and does not require enzymatic activity. The primary active metabolites are a monoepoxide intermediate and the bifunctional L-diepoxybutane. These highly reactive epoxides alkylate DNA, primarily at guanine residues, leading to the formation of DNA interstrand crosslinks. This cross-linking disrupts DNA replication and transcription, ultimately triggering apoptosis.
The following diagram illustrates the activation and mechanism of action of Treosulfan.
References
Correlating In Vitro Hepsulfam Sensitivity with Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hepsulfam, an antineoplastic agent, with its structural analog, Busulfan. It focuses on preclinical in vitro sensitivity and the available, though limited, clinical data. Due to a scarcity of recent clinical trial results for this compound that directly correlate in vitro sensitivity with patient outcomes, this guide will leverage preclinical comparative data and use Busulfan as an analog to illustrate the principles of correlating drug sensitivity with clinical response.
Executive Summary
This compound (1,7-heptanediol disulfamate) was developed as an analog of Busulfan with the aim of improving antitumor efficacy.[1] Preclinical studies have demonstrated that this compound exhibits greater cytotoxicity than Busulfan against various human cancer cell lines, including leukemia and colon carcinoma.[2][3] This increased potency is attributed to a different mechanism of DNA damage; while both drugs induce DNA-protein cross-links, only this compound causes a significant number of DNA interstrand cross-links.[2][4] A Phase I clinical trial of this compound identified prolonged thrombocytopenia and granulocytopenia as dose-limiting toxicities, with a maximum tolerated dose of 210 mg/m² as a single dose every 35 days. Notably, no objective tumor responses were observed in this early trial.
In contrast, for Busulfan, a clear correlation between systemic exposure (Area Under the Curve, AUC) and clinical outcomes in hematopoietic stem cell transplantation has been established. This has led to the implementation of therapeutic drug monitoring to optimize its efficacy and minimize toxicity. Similar correlative data for this compound is not publicly available, limiting its current clinical application and highlighting an area for future research.
Data Presentation: this compound vs. Busulfan In Vitro Cytotoxicity
The following table summarizes the comparative in vitro cytotoxicity of this compound and Busulfan in various cancer cell lines.
| Cell Line | Cancer Type | Drug | IC50 (µM) | Fold Difference (Busulfan IC50 / this compound IC50) | Reference |
| L1210 | Mouse Leukemia | This compound | ~15 | 7 | |
| Busulfan | ~105 | ||||
| CML Patient Cells (CFU-GM) | Chronic Myelogenous Leukemia | This compound | More Potent | Not Quantified | |
| Busulfan | Less Potent |
Experimental Protocols
In Vitro Cytotoxicity Assay (Colony-Forming Units-Granulocyte, Macrophage - CFU-GM)
This protocol is based on the methodology used to assess the sensitivity of leukemia patient cells to this compound and Busulfan.
-
Cell Isolation: Peripheral blood mononuclear cells are isolated from heparinized blood samples from patients with chronic myelogenous leukemia (CML) using a Ficoll-Hypaque density gradient centrifugation.
-
Cell Culture: Cells are cultured in Iscove's modified Dulbecco's medium (IMDM) supplemented with 20% fetal bovine serum (FBS), 1% bovine serum albumin (BSA), 10⁻⁴ M 2-mercaptoethanol, and L-glutamine.
-
Drug Exposure: Cells are exposed to various concentrations of this compound or Busulfan for a specified period (e.g., 24 hours).
-
Colony Formation: After drug exposure, cells are washed and plated in a methylcellulose-based medium containing recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Incubation and Quantification: Plates are incubated for 14 days at 37°C in a humidified atmosphere with 5% CO₂. Colonies (aggregates of ≥40 cells) are then counted using an inverted microscope.
-
Data Analysis: The number of colonies in drug-treated cultures is expressed as a percentage of the number of colonies in control (untreated) cultures. The IC50 value, the drug concentration that inhibits colony formation by 50%, is then determined.
DNA Cross-Linking Assay
This protocol describes the general method used to determine the extent of DNA interstrand and DNA-protein cross-links induced by this compound and Busulfan.
-
Cell Radiolabeling: Cancer cells (e.g., L1210 leukemia cells) are cultured in the presence of a radiolabeled DNA precursor, such as [³H]thymidine, to label the DNA.
-
Drug Treatment: Cells are treated with this compound or Busulfan at various concentrations and for different durations.
-
Cell Lysis: After treatment, cells are lysed on top of a filter using a lysis solution (e.g., containing sodium dodecyl sulfate).
-
Alkaline Elution: DNA is eluted from the filter with an alkaline solution. The rate of elution is inversely proportional to the extent of DNA cross-linking.
-
Quantification of Cross-links:
-
DNA Interstrand Cross-links: To specifically measure interstrand cross-links, the cell lysate is exposed to a controlled dose of gamma-irradiation to introduce random single-strand breaks before elution. The decrease in the elution rate compared to irradiated control cells indicates the presence of interstrand cross-links.
-
DNA-Protein Cross-links: To measure DNA-protein cross-links, the cell lysate is not treated with proteinase K before elution. The amount of DNA retained on the filter after extensive washing is proportional to the number of DNA-protein cross-links.
-
-
Data Analysis: The extent of cross-linking is quantified and compared between different drug treatments.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow
Caption: Workflow for correlating in vitro sensitivity to clinical outcomes.
Conclusion
This compound demonstrates superior preclinical cytotoxic activity compared to Busulfan, primarily due to its ability to induce DNA interstrand cross-links. However, the lack of recent clinical data, particularly studies correlating in vitro sensitivity with patient response, is a significant gap in our understanding of its therapeutic potential. The established correlation between Busulfan exposure and clinical outcomes serves as a valuable paradigm for what could be explored for this compound. Further clinical investigation is warranted to determine if the preclinical promise of this compound can be translated into improved therapeutic outcomes for patients and to establish a framework for personalizing its use based on in vitro sensitivity profiling.
References
- 1. A phase I clinical and pharmacokinetic trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the mechanism of action of busulfan with this compound, a new antileukemic agent, in the L1210 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro studies on the mechanism of action of this compound in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Hepsulfam Safety Profile: A Comparative Analysis Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Hepsulfam, an antineoplastic agent, with standard therapies for hematological malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). Due to the discontinuation of this compound's clinical development, this analysis primarily benchmarks its safety against its structural analog, busulfan, and provides a broader context by summarizing the safety profiles of current standard-of-care treatments.
This compound vs. Busulfan: A Direct Comparison
This compound (1,7-heptanediol-bis-sulfamate) was developed as an analog of busulfan with the aim of improving its therapeutic index.[1] A Phase I clinical trial of this compound provides the most direct evidence of its safety profile in humans.
Key Findings from this compound Phase I Trial:
-
Dose-Limiting Toxicities: The primary dose-limiting toxicities were prolonged and cumulative thrombocytopenia (low platelet count) and granulocytopenia (low white blood cell count).[1]
-
Non-Hematological Toxicities: Non-hematological adverse events were generally mild, consisting of Grade 1 or 2 nausea, vomiting, and fatigue.[1]
-
Absence of Pulmonary Toxicity: Notably, the trial found no evidence of pulmonary toxicity, a significant and often severe side effect associated with busulfan.[1]
The following table summarizes the comparative safety profiles of this compound and Busulfan based on available clinical data.
| Adverse Event | This compound | Busulfan |
| Hematological Toxicity | ||
| Thrombocytopenia | Dose-limiting, prolonged, and cumulative[1] | Common and can be severe, leading to medullary aplasia. |
| Granulocytopenia/Neutropenia | Dose-limiting, prolonged, and cumulative | A common and significant adverse effect. |
| Non-Hematological Toxicity | ||
| Nausea and Vomiting | Grade 1 or 2 | A common side effect. |
| Fatigue | Grade 1 or 2 | Can occur. |
| Pulmonary Toxicity | No evidence of pulmonary toxicity observed | Interstitial pulmonary fibrosis ("busulfan lung") is a known, serious adverse effect. |
| Hepatic Veno-occlusive Disease | Not reported as a primary toxicity. | A common and serious adverse effect, especially in the context of hematopoietic cell transplantation. |
| Seizures | Not reported as a primary toxicity. | Busulfan-induced seizures are a known adverse effect, often requiring prophylactic anticonvulsant therapy. |
Safety Profiles of Current Standard Therapies for AML and MDS
The treatment landscape for AML and MDS has evolved significantly since the clinical evaluation of this compound. Current standard therapies include hypomethylating agents, immunomodulators, BCL-2 inhibitors, and various targeted therapies. A summary of their key adverse events is presented below to provide a modern context for this compound's safety profile.
Hypomethylating Agents (Azacitidine, Decitabine)
These agents are a cornerstone of MDS and AML treatment, particularly for older patients.
| Adverse Event | Incidence/Severity |
| Hematological | |
| Neutropenia | High-grade (3-4) neutropenia is common, with an incidence of around 45%. |
| Thrombocytopenia | High-grade (3-4) thrombocytopenia is also frequent, with an incidence of approximately 38%. |
| Anemia | The incidence of high-grade (3-4) anemia is around 27%. |
| Febrile Neutropenia | Occurs in about 25% of patients. |
| Non-Hematological | |
| Gastrointestinal | Nausea, vomiting, and diarrhea are common. |
| Injection Site Reactions | Common with subcutaneous administration of azacitidine. |
| Other | Fatigue and pyrexia are also frequently reported. Atypical and persistent hypersensitivity reactions have been reported in some cases. |
Lenalidomide
An immunomodulatory agent primarily used in MDS with del(5q) cytogenetic abnormality.
| Adverse Event | Incidence/Severity |
| Hematological | |
| Neutropenia | A major dose-limiting toxicity. Grade 3 or 4 neutropenia is common, often requiring dose modification or interruption. |
| Thrombocytopenia | Also a significant dose-limiting toxicity. Grade 3 or 4 thrombocytopenia is frequently observed. |
| Non-Hematological | |
| Thromboembolic Events | Increased risk of deep vein thrombosis and pulmonary embolism, carrying a black box warning. |
| Rash | A common adverse event. |
| Diarrhea and Fatigue | Frequently reported. |
| Other | Can cause tumor lysis syndrome and tumor flare reactions. |
Venetoclax (in combination with Hypomethylating Agents or Low-Dose Cytarabine)
A BCL-2 inhibitor that has become a standard of care for newly diagnosed AML in older adults or those unfit for intensive chemotherapy.
| Adverse Event | Incidence/Severity |
| Hematological | |
| Neutropenia | Very common, with high rates of Grade 3-4 neutropenia and febrile neutropenia (around 40-47%). |
| Thrombocytopenia | Frequent, with an incidence of Grade 3-4 thrombocytopenia around 28-46%. |
| Non-Hematological | |
| Gastrointestinal | Nausea (around 44%), diarrhea (around 41%), and vomiting are common. |
| Tumor Lysis Syndrome (TLS) | A significant risk, particularly during the initial ramp-up phase, requiring prophylactic measures and careful monitoring. |
| Other | Fatigue, hypokalemia, and decreased appetite are also reported. |
Targeted Therapies (FLT3 Inhibitors and IDH Inhibitors)
These agents are used for AML patients with specific genetic mutations.
| Therapy Class | Common Adverse Events |
| FLT3 Inhibitors (e.g., Midostaurin, Gilteritinib) | Nausea, febrile neutropenia, mucositis, headache, and musculoskeletal pain. Some may cause QT interval prolongation. Differentiation syndrome can also occur. |
| IDH Inhibitors (e.g., Ivosidenib, Enasidenib) | Differentiation syndrome is a key toxicity that requires prompt recognition and management with steroids. Other side effects include gastrointestinal toxicity, leukocytosis, and QT prolongation. Dermatologic adverse events are also common. |
Experimental Protocols
Phase I "First-in-Human" Safety and Pharmacokinetic Study
-
Study Design: An open-label, single-arm, dose-escalation study.
-
Patient Population: Patients with refractory solid tumors for whom standard therapy is no longer effective.
-
Treatment Plan: The investigational drug is administered intravenously over a specified period, with escalating dose cohorts. Treatment cycles are typically repeated every 21-35 days.
-
Safety Monitoring:
-
Hematology: Complete blood counts with differential are monitored frequently (e.g., twice weekly) to assess for myelosuppression.
-
Serum Chemistry: Comprehensive metabolic panels are monitored to evaluate renal and hepatic function.
-
Urinalysis: Performed at baseline and as clinically indicated.
-
Adverse Event (AE) Monitoring: All AEs are recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are defined in the protocol (e.g., Grade 4 neutropenia lasting > 7 days, Grade 4 thrombocytopenia).
-
-
Pharmacokinetics: Blood samples are collected at predefined time points after drug administration to determine the drug's half-life, clearance, and area under the curve (AUC).
-
Dose Escalation: A "3+3" design is commonly used. If no DLTs are observed in the first three patients at a given dose level, the next cohort is enrolled at a higher dose. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The maximum tolerated dose (MTD) is defined as the highest dose level at which no more than one of six patients experiences a DLT.
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound leading to cancer cell death.
General Workflow for a Phase I Dose-Escalation Clinical Trial
References
Independent Verification of Hepsulfam's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hepsulfam's mechanism of action with its structural analog, Busulfan. The information is compiled from preclinical studies and early-phase clinical trials to support further research and development in oncology.
This compound (1,7-heptanediol-bis-sulfamate), an antineoplastic agent, was developed as an analog of Busulfan with the aim of improving antitumor efficacy.[1] Preclinical studies have demonstrated its activity as a DNA inhibitor.[2] While it showed promise in early research, its global research and development status is currently listed as discontinued.[2]
Comparative Mechanism of Action: this compound vs. Busulfan
This compound's primary mechanism of action involves the induction of DNA damage in cancer cells.[3][4] Unlike its predecessor Busulfan, this compound has been shown to be significantly more potent in certain cancer cell lines. The key differentiators in their mechanisms are detailed below.
DNA Damage Induction:
Studies in the L1210 leukemia cell line have revealed that this compound is a potent inducer of DNA interstrand cross-links, a type of damage that is particularly difficult for cancer cells to repair. The formation of these cross-links peaks approximately 12 hours after a 2-hour treatment. Both this compound and Busulfan also induce DNA-protein cross-links, with peak formation occurring 6-12 hours post-treatment.
At equivalent molar concentrations, this compound produces a greater quantity of both DNA interstrand and DNA-protein cross-links compared to Busulfan. However, when compared at equitoxic concentrations, Busulfan was found to produce a higher number of DNA-protein cross-links.
Cytotoxicity:
In vitro studies have demonstrated that L1210 leukemia cells are seven times more sensitive to this compound than to Busulfan. This increased cytotoxicity is likely attributed to the more efficient formation of DNA interstrand cross-links by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies between this compound and Busulfan.
Table 1: Comparative Cytotoxicity in L1210 Leukemia Cells
| Compound | Relative Sensitivity |
| This compound | 7-fold more sensitive |
| Busulfan | Baseline |
Data sourced from studies on the L1210 leukemia cell line.
Table 2: Comparison of DNA Damage at Equimolar Concentrations
| Type of DNA Damage | This compound | Busulfan |
| DNA Interstrand Cross-links | Higher quantity | Lower quantity |
| DNA-Protein Cross-links | Higher quantity | Lower quantity |
Data from in vitro experiments on L1210 cells.
Table 3: Comparison of DNA Damage at Equitoxic Concentrations
| Type of DNA Damage | This compound | Busulfan |
| DNA-Protein Cross-links | Lower quantity | Higher quantity |
Data from in vitro experiments on L1210 cells.
Experimental Protocols
The following are brief overviews of the methodologies used in the key comparative studies.
In Vitro Cytotoxicity Assay:
The cytotoxicity of this compound and Busulfan was assessed against the L1210 leukemia cell line. The sensitivity of the cells to each compound was determined by measuring cell viability after a defined period of drug exposure. The relative sensitivity was calculated by comparing the concentrations of each drug required to achieve a specific level of cell kill.
DNA Cross-linking Analysis:
The formation of DNA interstrand and DNA-protein cross-links was quantified in L1210 cells following treatment with this compound or Busulfan. The peak levels of cross-link formation were determined at various time points after drug exposure. These experiments were conducted at both equimolar and equitoxic concentrations of the two drugs to compare their efficiency in inducing specific types of DNA damage.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound in inducing DNA damage.
Caption: Proposed mechanism of this compound-induced cell death.
Caption: Comparative DNA damage and cytotoxicity of this compound and Busulfan.
References
- 1. A phase I clinical and pharmacokinetic trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Comparison of the mechanism of action of busulfan with this compound, a new antileukemic agent, in the L1210 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Hepsulfam in Leukemia: A Comparative Analysis of Preclinical Efficacy and Potential Across Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of Hepsulfam, an investigational antineoplastic agent, focusing on its preclinical efficacy and mechanism of action in the context of different leukemia subtypes: Chronic Myeloid Leukemia (CML), Acute Myeloid Leukemia (AML), and Acute Lymphoblastic Leukemia (ALL). Due to the absence of direct comparative clinical trial data for this compound across these leukemias, this guide synthesizes available preclinical findings and contrasts them with the established efficacy of current standard-of-care treatments for each subtype. This analysis aims to offer a foundational understanding of this compound's potential therapeutic utility and to inform future research and development directions.
Introduction to this compound
This compound (1,7-heptanediol disulfamate) is a bifunctional alkylating agent structurally related to busulfan.[1] It was developed with the goal of improving upon the therapeutic index of busulfan.[2] Preclinical studies have demonstrated that this compound exhibits a distinct mechanism of action and a different spectrum of activity compared to its predecessor.[1][3] While early clinical development has been limited, the existing preclinical data provide a basis for evaluating its potential efficacy in various hematological malignancies.
Mechanism of Action: this compound vs. Busulfan
Both this compound and Busulfan are alkylating agents that exert their cytotoxic effects by damaging DNA.[4] However, key differences in their molecular interactions with DNA may underlie their varying biological activities.
Busulfan primarily forms intrastrand and interstrand DNA cross-links, interfering with DNA replication and transcription. This compound also induces DNA damage, but notably, it has been shown to produce a higher level of DNA interstrand cross-links compared to busulfan in leukemia cell lines. The major site of monofunctional alkylation for this compound is the N7 position of guanine. This enhanced ability to create highly cytotoxic DNA lesions may contribute to its increased potency observed in preclinical models.
Preclinical Efficacy of this compound in Leukemia Models
In vitro studies have provided the primary evidence for this compound's potential antileukemic activity. These studies have consistently demonstrated its superiority over busulfan in various leukemia cell line models.
Table 1: Summary of Preclinical Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | Key Findings | Reference |
| L1210 | Mouse Leukemia | 7-fold more sensitive to this compound than Busulfan. This compound induced significant DNA interstrand cross-linking, unlike Busulfan. | |
| HL-60 | Human Promyelocytic Leukemia (AML subtype) | This compound was more cytotoxic than Busulfan. | |
| K562 | Human Chronic Myeloid Leukemia (blast crisis) | This compound was more cytotoxic than Busulfan. | |
| CML Patient Cells | Human Chronic Myeloid Leukemia | This compound inhibited colony-forming units to a greater extent than Busulfan. |
These preclinical findings suggest that this compound possesses potent cytotoxic activity against leukemia cells, particularly those of myeloid lineage. The enhanced activity appears to be linked to its efficient induction of DNA interstrand cross-links.
Comparative Landscape: this compound vs. Standard of Care in Leukemia Subtypes
A direct comparison of this compound's clinical efficacy with standard-of-care (SoC) treatments is not possible due to the lack of clinical trial data for this compound in specific leukemia subtypes. However, by juxtaposing its preclinical profile with the established clinical outcomes of SoC therapies, we can infer its potential positioning.
Chronic Myeloid Leukemia (CML)
Standard of Care: The treatment of chronic phase CML has been revolutionized by tyrosine kinase inhibitors (TKIs) that target the BCR-ABL fusion protein. Imatinib is a first-generation TKI, while second-generation TKIs include dasatinib, nilotinib, and bosutinib.
Table 2: Efficacy of Standard of Care in Chronic Phase CML
| Treatment | Complete Cytogenetic Response (CCyR) | Major Molecular Response (MMR) | 5-Year Overall Survival | Reference |
| Imatinib | ~86% (at 54 months) | ~95% (cumulative at 5 years) | ~83.5% (at 10 years) | |
| Dasatinib | ~98% (cumulative at 5 years) | ~95% (cumulative at 5 years) | ~96% | |
| Nilotinib | - | - | - | |
| Bosutinib | - | 74% (cumulative at 60 months) | - |
This compound's preclinical activity in CML cells, demonstrating greater cytotoxicity than busulfan, suggests it could have a role, potentially in cases resistant to TKIs or in conditioning regimens for stem cell transplantation. However, it would need to demonstrate significant advantages over the highly effective and well-tolerated TKI therapies.
Acute Myeloid Leukemia (AML)
Standard of Care: Treatment for AML typically involves intensive induction chemotherapy, often a combination of cytarabine and an anthracycline (e.g., "7+3" regimen). For older or unfit patients, lower-intensity options like hypomethylating agents (azacitidine, decitabine) combined with venetoclax are now standard.
Table 3: Efficacy of Standard of Care in AML
| Treatment Regimen | Complete Remission (CR) Rate | 5-Year Overall Survival | Patient Population | Reference |
| "7+3" Induction Chemotherapy | 60-80% | ~24% (overall) | Younger, fit patients | |
| Azacitidine + Venetoclax | ~66% | - | Older or unfit patients |
Given this compound's potent cytotoxic activity in the AML cell line HL-60, it could theoretically be explored as a component of induction or salvage chemotherapy regimens. Its distinct mechanism of action might offer an advantage in overcoming resistance to standard agents.
Acute Lymphoblastic Leukemia (ALL)
Standard of Care: Treatment for ALL involves multi-agent chemotherapy regimens, which are often intensive and divided into induction, consolidation, and maintenance phases. For Philadelphia chromosome-positive (Ph+) ALL, TKIs are a crucial component of therapy. Immunotherapies like blinatumomab and CAR T-cell therapy have also become important options, particularly in the relapsed/refractory setting.
Table 4: Efficacy of Standard of Care in Adult ALL
| Treatment Approach | Complete Remission (CR) Rate | 5-Year Overall Survival | Patient Population | Reference |
| Multi-agent Chemotherapy (e.g., Hyper-CVAD) | ~86% | ~48% | Adults | |
| Chemotherapy + TKI | >90% | ~80%+ | Ph+ ALL |
There is currently no preclinical data available on the efficacy of this compound specifically in ALL cell lines. Therefore, its potential in this leukemia subtype is purely speculative and would require dedicated investigation.
Experimental Protocols
The following are summaries of methodologies used in key preclinical studies of this compound.
In Vitro Cytotoxicity Assay (Colony-Forming Assay)
This assay is used to determine the ability of a drug to inhibit the proliferation of leukemia cells.
Protocol Steps:
-
Leukemia cells are cultured under standard conditions.
-
Cells are treated with a range of concentrations of this compound or a comparator drug (e.g., Busulfan) for a specified duration (e.g., 2 hours).
-
Following treatment, the cells are washed to remove the drug.
-
The cells are then plated in a semi-solid medium that supports the growth of individual cells into colonies.
-
Plates are incubated for 1-2 weeks.
-
The number of colonies in each plate is counted.
-
The surviving fraction of cells is calculated relative to untreated controls, and the half-maximal inhibitory concentration (IC50) is determined.
DNA Cross-Linking Assay
This assay measures the extent of interstrand cross-links in the DNA of treated cells.
Protocol Steps:
-
Leukemia cells are treated with the drug of interest.
-
At various time points after treatment, the cells are harvested, and their DNA is isolated.
-
The DNA is denatured to separate the two strands.
-
The rate at which the DNA renatures is measured. DNA with interstrand cross-links will renature more quickly.
-
This rate is compared to that of untreated control DNA to quantify the level of cross-linking.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound is a potent antileukemic agent with a mechanism of action distinct from and potentially superior to Busulfan in certain contexts. Its enhanced ability to induce DNA interstrand cross-links translates to greater cytotoxicity in myeloid leukemia cell lines.
However, the lack of clinical data for this compound in leukemia is a significant limitation. A phase I clinical trial in patients with refractory solid tumors established a maximum tolerated dose and identified hematological toxicity as dose-limiting, which is expected for an alkylating agent. No objective responses were observed in that study, but the patient population was heavily pre-treated and did not have leukemia.
Based on the preclinical data, further investigation of this compound in myeloid leukemias, particularly AML and potentially TKI-resistant CML, is warranted. Future research should focus on:
-
In vivo studies: Evaluating the efficacy and toxicity of this compound in animal models of AML and CML.
-
Combination studies: Investigating the potential for synergistic effects when this compound is combined with other standard-of-care agents.
-
Phase I/II clinical trials: If in vivo data are promising, well-designed clinical trials in specific, well-defined populations of patients with AML or advanced CML would be the critical next step to determine its true therapeutic potential.
Without such studies, this compound remains a compound of preclinical interest with an unproven clinical role in the treatment of leukemia.
References
- 1. Comparison of the mechanism of action of busulfan with this compound, a new antileukemic agent, in the L1210 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I clinical and pharmacokinetic trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of toxicity of this compound in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Busulfan? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for Hepsulfam: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Hepsulfam, an alkylating agent. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this compound. All procedures must be conducted in accordance with local, state, and federal regulations.
This compound is classified as an alkylating agent and should be handled as a cytotoxic and potentially hazardous compound.[1] Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. The primary principle for the disposal of cytotoxic agents is to prevent their release into the environment.[2]
Immediate Safety and Operational Plan
Before beginning any work with this compound, ensure that a designated waste disposal plan is in place. All personnel handling the compound must be trained on the potential hazards and the proper disposal procedures.
Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-rated gloves.[3]
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and the potential for aerosol generation. Consult your institution's EHS for specific requirements.
Spill Management: In the event of a this compound spill, immediately alert others in the area and evacuate if necessary. Follow your institution's established spill cleanup procedures for cytotoxic agents. Generally, this involves:
-
Containing the spill with absorbent materials.
-
Treating the spill area with a decontamination solution (e.g., a high-pH solution or a designated chemical deactivator), if recommended by your EHS department.
-
Collecting all contaminated materials in a designated hazardous waste container.
Step-by-Step Disposal Procedures
The disposal of this compound waste is categorized into two main streams: trace-contaminated waste and bulk-contaminated waste.
1. Waste Segregation: Proper segregation of waste at the point of generation is critical.[1]
-
Trace-Contaminated Waste: This includes items with minimal residual amounts of this compound (less than 3% of the original weight).[4] Examples include empty vials, syringes, IV bags, gloves, gowns, bench paper, and other disposable labware that has come into contact with the drug.
-
Bulk-Contaminated Waste: This includes any waste containing more than a trace amount of this compound. Examples are unused or expired this compound, partially full vials or syringes, and materials used to clean up significant spills.
2. Container Management:
-
Trace Waste:
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated, puncture-resistant, yellow chemotherapy sharps container.
-
Non-Sharps Solids: Other solid trace-contaminated waste should be collected in a designated yellow chemotherapy waste bag or container, clearly labeled as "Trace Chemotherapy Waste" or "Cytotoxic Waste."
-
-
Bulk Waste:
-
All bulk-contaminated this compound waste must be collected in a designated, leak-proof hazardous waste container, often a black container, provided by your institution's EHS department.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and any other required information as per your institution's policy.
-
3. Decontamination of Reusable Items:
-
Reusable labware (e.g., glassware) that has come into contact with this compound must be decontaminated.
-
A common procedure involves rinsing the item three times with a suitable solvent capable of dissolving this compound. The rinsate from each rinse must be collected and disposed of as bulk hazardous waste.
-
After triple-rinsing, the labware can typically be washed according to standard laboratory procedures. Consult your EHS for approved decontamination methods.
4. Storage and Collection:
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a secure, low-traffic area, away from drains and incompatible materials.
-
Keep waste containers closed except when adding waste.
-
Once a waste container is full or ready for pickup, seal it securely and arrange for collection by your institution's EHS or a licensed hazardous waste contractor.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound or its contaminated waste down the drain.
-
DO NOT dispose of this compound waste in the regular trash or biohazard bags.
-
DO NOT attempt to neutralize this compound waste unless it is part of an EHS-approved procedure.
Data Presentation
| Waste Category | Container Type | Labeling | Disposal Method |
| Trace-Contaminated Sharps | Yellow, puncture-resistant sharps container | "Trace Chemotherapy Sharps" / "Cytotoxic Sharps" | Incineration via EHS/licensed contractor |
| Trace-Contaminated Solids | Yellow chemotherapy waste bag/bin | "Trace Chemotherapy Waste" / "Cytotoxic Waste" | Incineration via EHS/licensed contractor |
| Bulk-Contaminated Waste | Black (or other designated), leak-proof hazardous waste container | "Hazardous Waste: this compound" | High-temperature incineration via EHS/licensed contractor |
| Contaminated Rinsate | Black (or other designated), leak-proof hazardous waste container | "Hazardous Waste: this compound Rinsate" | High-temperature incineration via EHS/licensed contractor |
Experimental Protocols
General Protocol for Preparation of this compound Waste for Disposal:
-
Objective: To safely collect and contain this compound-contaminated materials for disposal.
-
Materials:
-
Appropriate PPE (double chemotherapy gloves, gown, eye protection).
-
Designated waste containers (yellow trace chemo bin, black bulk chemo bin).
-
Plastic bags for lining containers.
-
Labels for waste containers.
-
-
Methodology:
-
At the start of the experiment, prepare the designated waste containers in the immediate work area.
-
As waste is generated, immediately segregate it into the appropriate container (trace vs. bulk).
-
For liquid waste, ensure the container is on a stable surface and use a funnel if necessary to avoid spills. Do not fill liquid waste containers beyond 80% capacity to allow for expansion.
-
For solid waste, carefully place items into the container to avoid generating dust or aerosols.
-
Once the experiment is complete, or the waste container is full, securely close the lid.
-
Wipe the exterior of the waste container with a suitable decontaminating solution.
-
Ensure the container is properly labeled with the contents and hazard information.
-
Transfer the sealed and labeled container to the laboratory's designated Satellite Accumulation Area.
-
Follow institutional procedures to schedule a waste pickup with the EHS department.
-
Mandatory Visualization
Caption: Logical workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
